Tobramycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVFBUXFDBBNBW-PBSUHMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49842-07-1 (Sulfate) | |
| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID8023680 | |
| Record name | Tobramycin | |
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Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tobramycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |
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Solubility |
freely soluble, Freely soluble in water (1 in 1.5 parts), Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether, 5.37e+01 g/L | |
| Record name | Tobramycin | |
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| Record name | Tobramycin | |
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Color/Form |
White to off-white powder, Crystals | |
CAS No. |
32986-56-4 | |
| Record name | Tobramycin | |
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| Record name | Tobramycin [USAN:USP:INN:BAN:JAN] | |
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| Record name | tobramycin | |
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| Record name | Tobramycin | |
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| Record name | TOBRAMYCIN | |
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| Record name | Tobramycin | |
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| Record name | Tobramycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tobramycin on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tobramycin, a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with the bacterial ribosome. It delves into the specific binding sites, the consequential inhibition of protein synthesis, and the induction of mRNA misreading. Furthermore, this guide details the experimental protocols employed to elucidate these mechanisms and presents quantitative data on this compound's binding affinity and antibacterial activity. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of this critical antibiotic's mode of action.
Introduction
This compound is an aminoglycoside antibiotic derived from Streptomyces tenebrarius.[1] It is widely used in the treatment of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] Its efficacy stems from its ability to disrupt protein synthesis in bacteria, a fundamental process for their survival and proliferation.[3] Understanding the precise mechanism of action at the molecular level is crucial for optimizing its clinical use, combating the rise of antibiotic resistance, and developing novel antimicrobial agents. This guide aims to provide a detailed technical overview of this compound's interaction with the bacterial ribosome for professionals in the fields of microbiology, biochemistry, and drug development.
Mechanism of Action: Targeting the Bacterial Ribosome
This compound's primary target is the bacterial 70S ribosome, a complex ribonucleoprotein machine composed of a small (30S) and a large (50S) subunit.[1][3] By binding to the ribosome, this compound interferes with multiple stages of protein synthesis, ultimately leading to bacterial cell death.[3]
Primary Binding Site: The A-Site of the 16S rRNA
The principal binding site for this compound is located on the 30S ribosomal subunit, specifically within the aminoacyl-tRNA acceptor site (A-site) of the 16S ribosomal RNA (rRNA).[3][4] This interaction is highly specific and is critical for the antibiotic's inhibitory effects. The binding of this compound to the A-site induces a conformational change in the rRNA, which has two major consequences:
-
Inhibition of Translation Initiation: this compound can interfere with the formation of the 70S initiation complex, a crucial first step in protein synthesis.[5]
-
Induction of mRNA Misreading: The conformational change caused by this compound binding disrupts the decoding process, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] This results in the synthesis of non-functional or toxic proteins, which can disrupt various cellular processes.[3]
Secondary Binding Site: Helix 69 of the 23S rRNA
In addition to its primary target on the 30S subunit, this compound has been shown to interact with a secondary site on the 50S subunit, specifically helix 69 (H69) of the 23S rRNA.[6][7] This interaction is implicated in the inhibition of ribosomal translocation and recycling, further disrupting the protein synthesis cycle.[8]
The following diagram illustrates the core mechanism of this compound's action on the bacterial ribosome:
References
- 1. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
Tobramycin's Molecular Embrace: An In-depth Technical Guide to its Binding Sites on the 30S and 50S Ribosomal Subunits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin, a potent aminoglycoside antibiotic, has long been a cornerstone in the treatment of severe Gram-negative bacterial infections. Its bactericidal activity stems from its ability to disrupt protein synthesis by targeting the bacterial ribosome. This guide provides a comprehensive technical overview of the molecular interactions between this compound and its primary binding sites on both the 30S and 50S ribosomal subunits. Understanding these interactions at a granular level is paramount for the rational design of novel aminoglycosides that can overcome existing resistance mechanisms and for the development of next-generation therapeutics.
This compound Binding Sites: A Tale of Two Subunits
This compound's primary mechanism of action involves binding to the bacterial ribosome, a complex molecular machine responsible for protein synthesis. This interaction occurs at specific sites on both the small (30S) and large (50S) ribosomal subunits, leading to a cascade of events that ultimately prove fatal for the bacterium.
The Primary Target: The 30S Subunit's Decoding A-Site
The principal binding site for this compound is located on the 30S ribosomal subunit, specifically within the aminoacyl-tRNA acceptor site (A-site) of the 16S rRNA. This region is critical for the accurate decoding of the messenger RNA (mRNA) template. This compound's binding to this site induces conformational changes that lead to misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. This production of aberrant proteins disrupts essential cellular functions and contributes to bacterial cell death.
Structural studies have revealed that this compound, a 4,6-disubstituted 2-deoxystreptamine (DOS) aminoglycoside, interacts with helix 44 (h44) of the 16S rRNA. Key nucleotide residues involved in this interaction include A1408, A1492, and A1493. The binding of this compound stabilizes a "flipped-out" conformation of adenines A1492 and A1493, mimicking the conformational change that occurs during cognate codon-anticodon pairing. This stabilization of the A-site in a "decoding-competent" state lowers the fidelity of translation.
A Secondary Checkpoint: The 50S Subunit's Helix 69
In addition to its primary target on the 30S subunit, this compound also exhibits a secondary binding site on the 50S ribosomal subunit. This site is located in helix 69 (H69) of the 23S rRNA, a crucial component of the intersubunit bridge B2a, which connects the 50S and 30S subunits. The binding of this compound to H69 is thought to interfere with the process of ribosome recycling, where the 70S ribosome is dissociated into its 30S and 50S subunits after a round of translation. By stabilizing the intersubunit interaction, this compound traps ribosomes in an inactive state, further inhibiting protein synthesis.
Quantitative Analysis of this compound-Ribosome Interactions
The affinity of this compound for its ribosomal binding sites has been quantified through various biophysical techniques. The following tables summarize key quantitative data, providing a comparative overview of this compound's binding characteristics.
| Target | Organism/Component | Method | Parameter | Value | Reference(s) |
| 50S Subunit | E. coli H69 rRNA hairpin (unmodified) | UV-monitored thermal denaturation | Kd | 0.2 ± 0.2 µM | [1] |
| 30S Subunit | E. coli 16S rRNA A-site model | Mass Spectrometry | Kd | ≈1.5–3 µM | [2] |
| 30S Subunit | E. coli Ribosomes (Wild-Type) | Toeprinting Assay | IC50 (Translocation Inhibition) | 16 µM | [3] |
| 30S Subunit | E. coli Ribosomes (A1408G mutant) | Toeprinting Assay | IC50 (Translocation Inhibition) | 700 µM | [3] |
Experimental Protocols
The elucidation of this compound's binding sites and the quantification of its interactions with the ribosome have been made possible through a variety of sophisticated experimental techniques. This section provides detailed methodologies for some of the key experiments cited.
X-ray Crystallography of this compound-Ribosome/rRNA Complexes
X-ray crystallography provides high-resolution structural information about the interaction between this compound and its ribosomal targets.
1. Ribosome/rRNA Oligonucleotide Preparation:
-
For whole ribosomes: 70S ribosomes are purified from bacterial cultures (e.g., Escherichia coli or Thermus thermophilus) through a series of ultracentrifugation and sucrose gradient steps.
-
For rRNA oligonucleotides: RNA oligonucleotides corresponding to the binding site (e.g., the A-site of 16S rRNA) are chemically synthesized or produced by in vitro transcription.
2. Crystallization:
-
Purified ribosomes or rRNA oligonucleotides are mixed with this compound in a specific molar ratio.
-
The complex is then subjected to crystallization trials using vapor diffusion (hanging or sitting drop) methods. Crystallization screens with varying precipitants (e.g., polyethylene glycol), salts, and pH are used to identify optimal crystallization conditions. For example, crystals of an A-site oligonucleotide complexed with this compound have been obtained using 2-methyl-2,4-pentanediol (MPD) as a precipitant.
3. Data Collection:
-
The obtained crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.
4. Structure Determination and Refinement:
-
The diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using molecular replacement, using a known ribosome or RNA structure as a search model.
-
The initial model is refined against the experimental data, and the this compound molecule is built into the electron density map. The final structure is validated for its geometric and stereochemical quality.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Tobramycin Complexes
Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native state.
1. Sample Preparation and Vitrification:
-
Purified 70S ribosomes are incubated with an excess of this compound to ensure binding.
-
A small volume (typically 3-4 µL) of the ribosome-tobramycin complex solution is applied to a cryo-EM grid (e.g., a copper grid with a holey carbon film).
-
The grid is blotted to create a thin film of the solution and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure.
2. Data Collection:
-
The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage.
-
A large number of images (micrographs) of the frozen-hydrated particles are collected at different tilt angles using a direct electron detector.
3. Image Processing and 3D Reconstruction:
-
The collected micrographs are pre-processed to correct for beam-induced motion and to estimate the contrast transfer function (CTF).
-
Individual ribosome particles are computationally picked from the micrographs.
-
The particles are then subjected to 2D and 3D classification to sort them into structurally homogeneous groups.
-
A high-resolution 3D reconstruction of the ribosome-tobramycin complex is generated by averaging the classified particles.
4. Model Building and Refinement:
-
An atomic model of the ribosome and the bound this compound is built into the cryo-EM density map.
-
The model is refined to improve its fit to the map and to ensure correct stereochemistry.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
1. Sample Preparation:
-
Purified ribosomes or rRNA fragments are dialyzed into a suitable ITC buffer (e.g., a buffer containing potassium phosphate and magnesium chloride).
-
A stock solution of this compound is prepared in the same dialysis buffer to minimize heats of dilution.
2. ITC Experiment:
-
The ribosomal sample is loaded into the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.
-
A series of small injections of the this compound solution are made into the sample cell while the heat change upon binding is measured.
-
A control experiment is performed by injecting this compound into the buffer alone to account for the heat of dilution.
3. Data Analysis:
-
The raw ITC data (heat flow versus time) are integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change versus molar ratio of ligand to macromolecule) is fitted to a suitable binding model (e.g., a one-site or two-site binding model) to determine the Kd, ΔH, and stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Toeprinting Assay
This primer extension inhibition assay is used to map the position of the ribosome on an mRNA and to assess the effect of antibiotics on translation elongation and translocation.
1. In Vitro Translation System:
-
An in vitro translation system is set up using purified ribosomes, tRNAs, amino acids, and translation factors.
-
A specific mRNA template containing a known sequence is added to the system.
2. Primer Extension Inhibition:
-
A radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected ribosome stall site is annealed to the mRNA.
-
Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand until it is blocked by the stalled ribosome.
-
The reaction is performed in the presence and absence of this compound at various concentrations.
3. Analysis of cDNA Products:
-
The cDNA products are separated by size on a denaturing polyacrylamide gel.
-
The positions of the "toeprints" (the stalled reverse transcriptase products) are visualized by autoradiography or fluorescence imaging.
-
A decrease in the intensity of the full-length cDNA product and the appearance of shorter toeprint bands in the presence of this compound indicate that the antibiotic is inhibiting ribosome movement. The IC50 for this inhibition can be determined by titrating the concentration of this compound.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed in this guide.
Conclusion
The dual-site binding of this compound to both the 30S and 50S ribosomal subunits underscores the multifaceted mechanism by which this antibiotic exerts its potent bactericidal effects. The primary interaction at the 30S A-site directly compromises the fidelity of protein synthesis, while the secondary binding at the 50S H69 impedes the essential process of ribosome recycling. A thorough understanding of these binding interactions, supported by quantitative data and detailed experimental methodologies, is crucial for the ongoing efforts in antibiotic drug discovery. This knowledge provides a solid foundation for the design of novel aminoglycoside derivatives with enhanced efficacy and the ability to circumvent common resistance mechanisms, ultimately contributing to the fight against antibiotic-resistant bacteria.
References
- 1. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 2. A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of a complex between the aminoglycoside this compound and an oligonucleotide containing the ribosomal decoding a site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tobramycin in the Inhibition of Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius, is a potent bactericidal agent widely employed against a range of pathogenic bacteria, particularly Gram-negative species.[1] Its clinical efficacy is rooted in its ability to disrupt the intricate process of bacterial protein synthesis, a fundamental pathway for bacterial viability and proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action on bacterial ribosomes, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.
Core Mechanism of Action: Targeting the Ribosome
This compound exerts its bactericidal effects by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[2] The primary target of this compound is the 30S ribosomal subunit, a key player in the initiation and decoding phases of protein synthesis.[1][2]
Binding to the 30S Ribosomal Subunit
This compound, a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, binds with high affinity to the A-site on the 16S ribosomal RNA (rRNA) of the 30S subunit.[1][3] This binding site is located in helix 44 (h44) of the 16S rRNA.[3] Structural studies, including X-ray crystallography, have revealed that this compound's three aminosugar rings interact with the deep-groove atoms of the A-site, either directly or via water molecules.[4] This interaction stabilizes a bulged-out conformation of two critical adenine residues, A1492 and A1493.[4]
The binding of this compound to the 30S subunit's A-site has several profound consequences for protein synthesis:
-
Interference with Initiation Complex Formation: this compound's presence at the A-site can disrupt the proper formation of the initiation complex, which is the crucial first step in protein synthesis where the mRNA and the initiator tRNA assemble with the 30S subunit.[2][5]
-
Induction of mRNA Misreading: A primary consequence of this compound binding is the misreading of the mRNA codon at the A-site.[2][5] By stabilizing the flipped-out conformation of A1492 and A1493, this compound mimics the conformational changes that normally occur upon correct codon-anticodon pairing. This lowers the fidelity of the decoding process, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[6] The synthesis of these aberrant, non-functional, or even toxic proteins disrupts cellular processes and contributes to bacterial cell death.[2]
-
Inhibition of Translocation: this compound also inhibits the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[6][7] This inhibition is thought to be a result of the stabilization of the aminoacyl-tRNA in the A-site, making it difficult for the ribosome to move the tRNA to the P-site.[8]
Secondary Binding Site and Inhibition of Ribosome Recycling
Recent evidence suggests a secondary binding site for some aminoglycosides, including this compound, in helix 69 (H69) of the 23S rRNA within the 50S ribosomal subunit.[3][6] Binding at this site is implicated in the inhibition of ribosome recycling, the process where the ribosome is disassembled from the mRNA after protein synthesis termination, allowing the ribosomal subunits to be reused.[6] By interfering with this crucial step, this compound can further reduce the pool of available ribosomes for new rounds of protein synthesis.
Quantitative Data on this compound's Efficacy
The potency of this compound's inhibitory effects can be quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50).
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values for this compound vary depending on the bacterial species and strain.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | 1 | 8 | [9] |
| Escherichia coli | ≤ 1.56 | - | [10] |
| Klebsiella spp. | ≤ 1.56 | - | [10] |
| Enterobacter spp. | ≤ 1.56 | - | [10] |
| Staphylococcus aureus | ≤ 0.20 | - | [10] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Inhibition of Ribosomal Translocation (IC50)
The concentration of this compound required to inhibit 50% of ribosomal translocation activity (IC50) has been determined in vitro.
| Ribosome Type | IC50 (µM) | Reference |
| Wild-type E. coli | 16 | [8] |
| A1408G mutant E. coli | 700 | [8] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase.
-
Sterile 96-well microtiter plates.
-
This compound stock solution.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL. Include a growth control well (bacteria in MHB without this compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
In Vitro Translation Assay
This assay directly measures the effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract).
-
mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Amino acid mixture (containing a radiolabeled or fluorescently labeled amino acid).
-
This compound solutions at various concentrations.
-
Reaction buffer and energy source (ATP, GTP).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, reaction buffer, energy source, and amino acid mixture.
-
Add this compound: Add different concentrations of this compound to the reaction tubes. Include a no-tobramycin control.
-
Initiate Translation: Start the reaction by adding the mRNA template.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure Protein Synthesis: Stop the reaction and measure the amount of newly synthesized protein. If a radiolabeled amino acid was used, this can be done by precipitating the proteins and measuring the incorporated radioactivity using a scintillation counter. If a fluorescently labeled amino acid or a reporter enzyme was used, measure the fluorescence or enzymatic activity.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.
Toeprinting Assay for Translocation Inhibition
This assay is used to map the position of the ribosome on an mRNA molecule and can be adapted to measure the inhibition of translocation by antibiotics like this compound.
Materials:
-
Purified 70S ribosomes.
-
Specific mRNA template.
-
Deacylated tRNA.
-
Elongation Factor G (EF-G) and GTP.
-
This compound solutions at various concentrations.
-
A DNA primer that is complementary to a region downstream of the ribosome binding site on the mRNA.
-
Reverse transcriptase and dNTPs (one of which is radiolabeled).
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
Procedure:
-
Formation of the Initiation Complex: Incubate the 70S ribosomes, mRNA, and deacylated tRNA to form a stable initiation complex with the ribosome positioned at the start codon.
-
Addition of this compound and Translocation Factors: Add varying concentrations of this compound to the reaction mixtures. Then, add EF-G and GTP to induce translocation.
-
Primer Extension: Add the radiolabeled primer, reverse transcriptase, and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template until it is blocked by the ribosome.
-
Gel Electrophoresis: Denature the samples and run them on a sequencing polyacrylamide gel.
-
Analysis: The length of the cDNA products (the "toeprints") indicates the position of the ribosome on the mRNA. In the absence of an inhibitor, the addition of EF-G and GTP will cause the ribosome to translocate, resulting in a shift in the toeprint. The extent to which this compound prevents this shift is a measure of its translocation-inhibitory activity. The IC50 for translocation inhibition can be determined by quantifying the band intensities at different this compound concentrations.[8]
Ribosome Profiling
Ribosome profiling is a high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions on the transcriptome at a given moment, allowing for a genome-wide analysis of translation and the effects of antibiotics.
Materials:
-
Bacterial culture treated with this compound.
-
Lysis buffer.
-
RNase I.
-
Sucrose gradients for ribosome fractionation.
-
RNA purification kits.
-
Library preparation kit for next-generation sequencing.
-
Next-generation sequencer.
Procedure:
-
Cell Lysis and Ribosome Isolation: Treat the bacterial culture with this compound for a defined period. Lyse the cells under conditions that preserve ribosome-mRNA complexes. Isolate the ribosomes by ultracentrifugation through a sucrose cushion.
-
Nuclease Digestion: Treat the ribosome-mRNA complexes with RNase I to digest the mRNA that is not protected by the ribosome. This leaves behind "ribosome footprints," which are the mRNA fragments bound within the ribosome.
-
Monosome Purification: Separate the 70S monosomes (ribosomes with their protected mRNA fragments) from polysomes and ribosomal subunits using sucrose gradient centrifugation.
-
Footprint Extraction and Library Preparation: Extract the RNA from the purified monosomes. The ribosome footprints (typically 20-30 nucleotides in length) are then size-selected and converted into a cDNA library for high-throughput sequencing.
-
Sequencing and Data Analysis: Sequence the cDNA library. The resulting reads are mapped back to the bacterial genome to determine the precise location and density of ribosomes on each mRNA. This data can reveal codon-specific pausing and the overall impact of this compound on translation elongation across the entire transcriptome.
Structural Biology Techniques: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These techniques are used to determine the high-resolution three-dimensional structure of the ribosome in complex with this compound, providing detailed insights into the molecular interactions.
Procedure (General Overview):
-
Sample Preparation: Purify high concentrations of bacterial ribosomes. Form the ribosome-tobramycin complex by incubating the ribosomes with an excess of this compound.
-
Crystallization (for X-ray Crystallography): Grow crystals of the ribosome-tobramycin complex. This is a challenging step due to the size and flexibility of the ribosome.
-
Vitrification (for Cryo-EM): Rapidly freeze a thin layer of the ribosome-tobramycin complex solution to embed the particles in a layer of vitreous (non-crystalline) ice.
-
Data Collection:
-
X-ray Crystallography: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Cryo-EM: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting thousands of images of individual ribosome particles in different orientations.
-
-
Structure Determination:
-
X-ray Crystallography: Process the diffraction data to calculate an electron density map, into which the atomic model of the ribosome and this compound is built and refined.
-
Cryo-EM: Computationally combine the 2D images of the ribosome particles to reconstruct a 3D electron density map. Build and refine the atomic model into this map.
-
Visualizing the Molecular Interactions and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Figure 1: this compound's mechanism of action, from cell entry to bacterial death.
Figure 2: Experimental workflow for ribosome profiling with this compound treatment.
Figure 3: Workflow for the toeprinting assay to measure translocation inhibition.
Conclusion
This compound's potent bactericidal activity is a direct result of its multifaceted inhibition of bacterial protein synthesis. By primarily targeting the 30S ribosomal subunit's A-site, it induces mRNA misreading and halts translocation, leading to the production of non-functional proteins and a depletion of essential cellular proteins. A secondary interaction with the 50S subunit may further disrupt ribosome recycling. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of new aminoglycoside derivatives that can overcome resistance and for the continued effective use of this compound in clinical settings. The quantitative data and visual models provided herein serve as a comprehensive resource for researchers and professionals dedicated to the study and development of antimicrobial agents.
References
- 1. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Rapid structural analysis of bacterial ribosomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]
- 9. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tobramycin's Disruption of Gram-Negative Bacterial Cell Membrane Integrity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tobramycin, a potent aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. While its primary mechanism of action is the inhibition of protein synthesis via binding to the 30S ribosomal subunit, its efficacy is critically dependent on its ability to breach the formidable multi-layered cell envelope of these pathogens.[1][2] This technical guide provides an in-depth examination of the mechanisms by which this compound compromises the integrity of both the outer and inner membranes of gram-negative bacteria. It details the key molecular interactions, summarizes quantitative effects, and presents standardized experimental protocols used to measure these disruptive effects. This document serves as a comprehensive resource for researchers investigating antimicrobial mechanisms and for professionals in drug development seeking to overcome bacterial resistance.
The Gram-Negative Cell Envelope: A Formidable Barrier
The cell envelope of gram-negative bacteria is a complex, multi-layered structure that serves as a highly selective barrier. It consists of an outer membrane (OM), a thin peptidoglycan layer within the periplasmic space, and an inner, cytoplasmic membrane (IM). The OM is a unique asymmetric bilayer with an inner leaflet of phospholipids and an outer leaflet composed primarily of lipopolysaccharide (LPS). This LPS layer is rich in negatively charged phosphate groups, which are cross-linked and stabilized by divalent cations like Mg²⁺ and Ca²⁺. This arrangement creates a strong barrier that is intrinsically impermeable to many antibiotics, including hydrophobic and large hydrophilic molecules.[3][4] For an antibiotic like this compound to reach its intracellular target, it must first overcome this robust defense system.
This compound's Mechanism of Membrane Disruption: A Multi-Step Process
This compound's action against the cell membrane is not a secondary effect but a crucial prerequisite for its bactericidal activity. The process can be described as a multi-step assault involving initial electrostatic interactions, membrane destabilization, and energy-dependent transport, ultimately leading to catastrophic loss of integrity.[3][5]
Step 1: Outer Membrane Destabilization and Self-Promoted Uptake
As a polycationic molecule at physiological pH, this compound is electrostatically attracted to the anionic surface of the gram-negative outer membrane.[1][6] It competitively displaces the stabilizing divalent cations from the core region of the LPS molecules. This displacement disrupts the lateral packing of LPS, creating transient pores and localized disorganization in the outer membrane. This initial breach increases the membrane's permeability, allowing more this compound molecules to penetrate the OM in a process known as "self-promoted uptake."[5]
Step 2: Inner Membrane Permeabilization and Energy-Dependent Transport
Once across the OM, this compound traverses the periplasmic space. Its subsequent transport across the inner cytoplasmic membrane is an active, energy-dependent process that relies on the proton-motive force.[2][3] This transport further disrupts the inner membrane, leading to a loss of membrane potential (depolarization) and increased permeability.
Step 3: Compounded Damage from Mistranslated Proteins
Upon entering the cytoplasm, this compound binds to the 30S ribosomal subunit, causing misreading of mRNA and the synthesis of aberrant, non-functional proteins.[1][3] Some of these mistranslated proteins are inserted into the cell membrane, further compromising its structural and functional integrity. This feedback loop of membrane damage and production of faulty proteins culminates in the leakage of essential intracellular components, such as ATP and ions, and ultimately leads to cell death.[3][7]
Quantitative Analysis of Membrane Disruption
The disruptive effects of this compound can be quantified by measuring various parameters at different antibiotic concentrations. The table below summarizes typical concentration ranges and their observed effects on gram-negative bacteria, such as Pseudomonas aeruginosa.
| Parameter Measured | This compound Concentration Range | Observed Effect on Gram-Negative Bacteria | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Variable (typically 0.5 - 16 µg/mL) | Inhibition of visible bacterial growth. Isolates with MIC ≥16 µg/mL are often considered resistant. | [8] |
| Biofilm Induction | 0.2 - 0.3 µg/mL | For many clinical isolates, sub-inhibitory concentrations induce biofilm formation, a potential defense mechanism. | [8] |
| Outer Membrane Permeabilization | 1 - 40 µg/mL | Dose-dependent increase in the uptake of hydrophobic probes like NPN, indicating OM integrity loss. | [5] |
| Inner Membrane Depolarization | MIC and supra-MIC levels | Loss of membrane potential, leading to the release of potential-sensitive dyes like DiSC3(5). | [9] |
| ATP Leakage | MIC and supra-MIC levels | Release of intracellular ATP into the extracellular medium, indicating significant membrane damage. | [7] |
Standardized Protocols for Assessing Membrane Integrity
A suite of well-established assays allows for the precise measurement of this compound's effects on different aspects of membrane integrity.
Outer Membrane Permeability: NPN Uptake Assay
This assay quantifies the permeabilization of the outer membrane using the fluorescent probe 1-N-phenylnaphthylamine (NPN). NPN fluoresces weakly in aqueous environments but becomes strongly fluorescent upon entering the hydrophobic interior of a membrane. A compromised OM allows NPN to partition into the phospholipid bilayer, resulting in a measurable increase in fluorescence.[4][10]
Detailed Protocol:
-
Cell Preparation: Grow gram-negative bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation and wash once with 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.[11] Resuspend the pellet in the same buffer to an OD₆₀₀ of 0.5.[11]
-
Assay Setup: In a 96-well black microplate, add the cell suspension. Add NPN to a final concentration of 10-20 µM.[11]
-
Measurement: Place the plate in a fluorometer set to an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[11]
-
Baseline Reading: Record the baseline fluorescence for several minutes to ensure a stable signal.
-
Treatment: Add varying concentrations of this compound to the wells.
-
Kinetic Reading: Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 10-20 minutes). A rapid increase in fluorescence indicates outer membrane permeabilization.[4]
Inner Membrane Permeability: ONPG Assay
This assay measures inner membrane integrity by monitoring the activity of cytoplasmic β-galactosidase. It utilizes a bacterial strain, such as E. coli ML-35, which constitutively expresses β-galactosidase but lacks the lactose permease (LacY) required to transport the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) across the inner membrane.[12][13] When the inner membrane is damaged by an agent like this compound, ONPG can enter the cytoplasm and is hydrolyzed by β-galactosidase into galactose and the yellow-colored o-nitrophenol, which can be quantified spectrophotometrically at 420 nm.[14][15]
Detailed Protocol:
-
Cell Preparation: Grow E. coli ML-35 to mid-log phase. Centrifuge the cells and resuspend them in 10 mM sodium phosphate buffer (pH 7.5) containing 100 mM NaCl to an OD₆₀₀ of approximately 0.5.[12]
-
Assay Setup: In a 96-well plate or spectrophotometer cuvettes, add the cell suspension.
-
Treatment and Substrate Addition: Add the desired concentration of this compound, immediately followed by ONPG solution to a final concentration of 1.5 mM.[12]
-
Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Kinetic Reading: Measure the absorbance at 405-420 nm at regular intervals. The rate of increase in absorbance is directly proportional to the rate of inner membrane permeabilization.[12]
Membrane Potential: DiSC₃(5) Assay
This assay assesses membrane depolarization using the fluorescent, lipophilic cationic dye DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide). This dye accumulates in bacteria with an active, negative-inside membrane potential, leading to self-quenching of its fluorescence. When the inner membrane is permeabilized by this compound, the membrane potential collapses, causing the dye to be released from the cells into the medium. This de-quenching results in a quantifiable increase in fluorescence.[9][16]
Detailed Protocol:
-
Cell Preparation: Prepare a washed cell suspension in 5 mM HEPES buffer (pH 7.2) with 5 mM glucose as described previously.[16]
-
Dye Loading: Incubate the cells with 1-2 µM DiSC₃(5) for approximately 1 hour with shaking to allow for dye uptake and fluorescence quenching.[9][16]
-
Potassium Equilibration: Add KCl to a final concentration of 100 mM to balance the K⁺ gradient across the membrane.[16]
-
Assay Setup: Transfer the dye-loaded cell suspension to a 96-well plate.
-
Measurement: Place the plate in a fluorometer (Excitation: ~622 nm, Emission: ~670 nm).[16] Record a stable baseline.
-
Treatment: Add this compound. An increase in fluorescence indicates membrane depolarization.
Cellular Component Leakage: Extracellular ATP Assay
The release of intracellular ATP is a definitive indicator of severe membrane damage. The concentration of extracellular ATP (eATP) can be accurately measured using a luciferase/luciferin bioluminescence assay. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.[7]
Detailed Protocol:
-
Cell Preparation: Prepare a washed cell suspension in a suitable buffer (e.g., HEPES or potassium phosphate buffer).[17]
-
Treatment: Incubate the bacterial suspension with various concentrations of this compound for a defined period.
-
Sample Collection: Centrifuge the samples to pellet the bacteria. Carefully collect the supernatant, which contains the eATP.
-
Luminescence Assay: Use a commercial ATP determination kit. In a luminometer-compatible plate, mix the supernatant with the luciferase/luciferin reagent.
-
Measurement: Immediately measure the bioluminescence. The light output (in Relative Light Units, RLU) can be converted to an absolute ATP concentration using an ATP standard curve.[7]
Conclusion and Implications for Drug Development
This compound's interaction with the gram-negative cell envelope is a sophisticated, multi-step process that is essential for its bactericidal action. It disrupts both the outer and inner membranes through a combination of electrostatic interactions, competitive displacement of stabilizing cations, and interference with the cell's energy state and protein synthesis machinery.[3][5] A thorough understanding of these membrane-disrupting mechanisms, facilitated by the quantitative assays detailed in this guide, is paramount for several reasons:
-
Understanding Resistance: Alterations in LPS structure or membrane composition are known mechanisms of aminoglycoside resistance. These assays can quantify the impact of such changes on drug uptake.
-
Developing Synergistic Therapies: The "self-promoted uptake" mechanism highlights the potential for combining this compound with other agents. For instance, efflux pump inhibitors conjugated to a this compound vector have shown enhanced efficacy, as the this compound moiety facilitates their entry across the outer membrane.[18]
-
Designing Novel Antibiotics: By elucidating the precise molecular interactions that lead to membrane disruption, researchers can design new molecules or modify existing ones to be more effective permeabilizers, thereby overcoming intrinsic bacterial defenses.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploratory Study of the Prevalence and Clinical Significance of this compound-Mediated Biofilm Induction in Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 13. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. Item - ONPG assays. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A this compound Vector Enhances Synergy and Efficacy of Efflux Pump Inhibitors against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The discovery and origin of Tobramycin from Streptomyces tenebrarius
An In-depth Exploration of the Origin, Biosynthesis, and Production of a Clinically Significant Aminoglycoside from Streptomyces tenebrarius
Abstract
Tobramycin, a potent aminoglycoside antibiotic with significant activity against Gram-negative bacteria, has been a cornerstone in the treatment of severe infections for decades. This technical guide provides a comprehensive overview of the discovery of this compound from its natural source, Streptomyces tenebrarius (now reclassified as Streptoalloteichus tenebrarius), and delves into the intricate details of its biosynthesis. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the experimental protocols for isolation and characterization, quantitative data on production, and a visual representation of the underlying biochemical pathways and experimental workflows.
Discovery and Origin
This compound was first identified as a component of the nebramycin complex, a mixture of related aminoglycoside antibiotics.
The Producing Organism: Streptomyces tenebrarius
The microorganism responsible for producing the nebramycin complex was first described in 1967 by C.E. Higgins and R.E. Kastner.[1] This soil-dwelling actinomycete was named Streptomyces tenebrarius. Subsequent phylogenetic analysis based on 16S rRNA gene sequencing led to its reclassification into the genus Streptoalloteichus, and it is now formally known as Streptoalloteichus tenebrarius.[2][3]
The Nebramycin Complex
The initial research led to the isolation of a complex of at least eight antibiotic factors.[4] One of these factors, originally designated nebramycin factor 6, was later identified as this compound.[5] It is important to note that S. tenebrarius does not directly produce this compound in significant amounts during fermentation. Instead, it primarily synthesizes carbamoylthis compound , which is then converted to this compound through hydrolysis.[5][6]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex enzymatic process that begins with a common precursor, D-glucose-6-phosphate. The biosynthetic gene cluster for this compound has been isolated and characterized from S. tenebrarius ATCC 17920.[7][8] The pathway involves the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by glycosylation and subsequent modifications.
A proposed pathway for carbamoylthis compound biosynthesis is illustrated below.[9][10][11]
Caption: Proposed biosynthetic pathway of this compound from D-Glucose-6-Phosphate.
Experimental Protocols
This section outlines the key experimental methodologies for the production, isolation, and characterization of this compound.
Fermentation of Streptoalloteichus tenebrarius
The production of carbamoylthis compound is achieved through submerged aerobic fermentation of S. tenebrarius.
-
Strain Maintenance: The producing strain, such as S. tenebrarius ATCC 17920, is maintained on a suitable agar medium.[8]
-
Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium and incubating for a specified period (e.g., 18 hours) to obtain a healthy mycelial suspension.[12]
-
Production Medium: Various production media have been developed to optimize the yield of the nebramycin complex. These media typically contain a carbon source (e.g., glucose, starch, dextrin), a nitrogen source, and essential minerals.[13][14]
-
Fermentation Conditions: The fermentation is carried out in a fermenter under controlled conditions of temperature, pH, and dissolved oxygen.[12] The fermentation course can last for several days (e.g., 4 days).[12]
Isolation and Purification of this compound
The downstream processing involves the extraction of carbamoylthis compound from the fermentation broth, its conversion to this compound, and subsequent purification.[6]
Caption: General experimental workflow for the production and purification of this compound.
-
Harvesting and Clarification: The fermentation broth is harvested, and the mycelium is separated by filtration or centrifugation.[6]
-
Alkaline Hydrolysis: The clarified broth containing carbamoylthis compound is subjected to alkaline hydrolysis, typically using ammonium hydroxide, to convert carbamoylthis compound to this compound.[6]
-
Ion-Exchange Chromatography: The hydrolyzed solution is then purified using cation-exchange chromatography to separate this compound from other components of the fermentation broth and hydrolysis byproducts.[6][15]
-
Crystallization: The fractions containing this compound are pooled, concentrated, and this compound is crystallized, often from an alcohol solution.[6]
-
Final Purification: Further purification steps, such as additional ion-exchange chromatography and crystallization, may be employed to achieve the desired purity of the final product.[6]
Characterization and Quantification
Several analytical techniques are employed to characterize and quantify this compound and its related substances.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of this compound. Due to the lack of a strong chromophore, derivatization with agents like 2,4-dinitrofluorobenzene is often employed for UV detection.[16][17]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a sensitive and direct method for the detection of this compound and its impurities without the need for derivatization.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and characterization of this compound and other components of the nebramycin complex in fermentation broths.[19]
-
Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to characterize the solid-state properties of this compound powders.[20]
Quantitative Data on this compound Production
Significant efforts have been made to improve the production of this compound through genetic engineering of S. tenebrarius. This has involved strategies such as blocking the biosynthesis of competing byproducts like apramycin and overexpressing the this compound biosynthetic gene cluster.
| Strain | Genetic Modification | Production Titer of Carbamoylthis compound (CTB) | Fold Increase vs. Precursor | Reference |
| S. tenebrarius ST316 | Disruption of aprK (apramycin biosynthesis) | Increased CTB production | Not specified | [21] |
| S. tenebrarius ST318 | Disruption of aprK and tobZ | Produces this compound directly | Not specified | [21] |
| S. tenebrarius Tt-49 | UV mutagenesis | 5869 u/ml | 1.8x vs. parent strain Ts-228 | [12] |
| S. tenebrarius 2444 ΔaprK_1-17L | Inactivation of aprK and introduction of an extra copy of the this compound BGC | Not specified | 3-4x vs. ΔaprK strain | [13] |
| Engineered S. tenebrarius | Combined overexpression of tobO and knockout of tobR | 3.76 g/L | 1.42x vs. starting strain | [22] |
Note: Direct comparison of titers can be challenging due to variations in fermentation conditions and analytical methods across different studies.
Conclusion
The discovery of this compound from Streptomyces tenebrarius marked a significant advancement in the fight against bacterial infections. Understanding its biosynthetic pathway has paved the way for metabolic engineering strategies to enhance its production. The methodologies outlined in this guide for fermentation, isolation, and characterization provide a foundation for further research and development in the field of aminoglycoside antibiotics. The continued exploration of the genetic and regulatory networks governing this compound biosynthesis holds the potential for even more efficient and sustainable production of this vital therapeutic agent.
References
- 1. Nebramycin, a new broad-spectrum antibiotic complex. II. Description of Streptomyces tenebrarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classification of 'Streptomyces tenebrarius' Higgins and Kastner as Streptoalloteichus tenebrarius nom. rev., comb. nov., and emended description of the genus Streptoalloteichus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. US3691279A - Antibiotic nebramycin and preparation thereof - Google Patents [patents.google.com]
- 5. US4032404A - Fermentation process for producing apramycin and nebramycin factor V' - Google Patents [patents.google.com]
- 6. documents.thermofisher.cn [documents.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Network Analysis of Streptomyces tenebrarius, a Streptomyces Species with an Active Entner-Doudoroff Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. semanticscholar.org [semanticscholar.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. The nebramycin aminoglycoside profiles of Streptomyces tenebrarius and their characterization using an integrated liquid chromatography-electrospray ionization-tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solid-state characterization of this compound powders for inhalation - DDL [ddl-conference.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. Improving the production of carbamoylthis compound by an industrial Streptoalloteichus tenebrarius through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
Tobramycin's spectrum of activity against Pseudomonas aeruginosa strains
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of tobramycin against Pseudomonas aeruginosa, a critical pathogen in opportunistic infections. The document synthesizes key data on susceptibility, outlines detailed experimental protocols for its assessment, and visualizes the underlying mechanisms of action and resistance.
Executive Summary
This compound, an aminoglycoside antibiotic, remains a potent agent against Pseudomonas aeruginosa. Its bactericidal action, achieved through the inhibition of protein synthesis, makes it a cornerstone in the treatment of various infections, particularly in patients with cystic fibrosis. This guide presents quantitative susceptibility data, delves into the standardized methodologies for evaluating its efficacy, and explores the molecular pathways of resistance that can diminish its clinical utility.
Quantitative Spectrum of Activity
The in vitro activity of this compound against P. aeruginosa is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for understanding its potency.
| Study Population | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) | Citation |
| Cystic Fibrosis Patients | 1,240 | 1 | 8 | 5.4 | [1][2] |
| Cystic Fibrosis Patients | 50 | 2 | 64 | Not Reported | [1] |
| Cystic Fibrosis Patients | 29 | 2 | 8 | Not Reported | [1] |
| Ocular Infections (Various Animals) | 16 | Not Reported | 32 | 25 | [3] |
| Canadian Clinical Isolates (2016-2021) | 1,649 | ≤0.5 | 2 | 6.4 (using 2022 CLSI breakpoints) | [4] |
| Canadian Clinical Isolates (2016-2021) | 1,649 | ≤0.5 | 2 | 15.2 (using 2023 CLSI breakpoints) | [4] |
Note: Susceptibility breakpoints for this compound against P. aeruginosa have been subject to revision by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI). In 2023, the CLSI lowered the this compound susceptibility breakpoint for P. aeruginosa from ≤4 µg/mL to ≤1 µg/mL.[4] This change significantly impacts the reported resistance rates and should be considered when interpreting susceptibility data. For inhaled this compound in cystic fibrosis patients, specific breakpoints have been proposed (susceptible, ≤64 µg/mL; resistant, ≥128 µg/mL) to account for the high concentrations achieved in the lungs.[5]
Experimental Protocols
Accurate determination of this compound's activity relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for common antimicrobial susceptibility testing (AST) methods.
Broth Microdilution
Broth microdilution is a standard laboratory method used to determine the MIC of an antimicrobial agent.
Principle: A standardized suspension of the test organism is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits growth.
Detailed Protocol:
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium. The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of aminoglycosides against P. aeruginosa and should be standardized.[6]
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of P. aeruginosa from a non-selective agar plate.
-
Suspend the colonies in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Using a multichannel pipette, inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the microtiter plates at 35 ± 2°C in ambient air for 16-20 hours. For isolates from cystic fibrosis patients, incubation may be extended to 24 hours.[7]
-
Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Agar Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a qualitative test that categorizes a bacterial isolate as susceptible, intermediate, or resistant to an antimicrobial agent.
Principle: A paper disk impregnated with a standardized amount of this compound is placed on an agar plate uniformly inoculated with the test organism. During incubation, the antibiotic diffuses from the disk into the agar. The diameter of the zone of growth inhibition around the disk is measured and compared to established interpretive criteria.
Detailed Protocol:
-
Media Preparation: Use Mueller-Hinton agar with a depth of 4.0 ± 0.5 mm.[8]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Disk Application: Aseptically apply a this compound disk (10 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition to the nearest millimeter. Interpret the results based on the zone diameter interpretive criteria provided by the CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Gradient Diffusion (E-test)
The E-test is a quantitative method that determines the MIC of an antimicrobial agent.
Principle: A plastic strip impregnated with a predefined gradient of this compound is placed on an inoculated agar plate. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.
Detailed Protocol:
-
Media and Inoculum Preparation: Follow the same procedures as for the agar disk diffusion method.
-
Strip Application: Aseptically apply the this compound E-test strip to the surface of the inoculated Mueller-Hinton agar plate.
-
Incubation: Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.
-
Result Interpretation: Read the MIC value at the point where the ellipse of inhibition intersects the E-test strip.
Mechanisms of Action and Resistance
This compound's Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.
Caption: this compound's mechanism of action in P. aeruginosa.
Mechanisms of Resistance in P. aeruginosa
P. aeruginosa can develop resistance to this compound through several mechanisms.
-
Impermeability: This is a common form of resistance in isolates from cystic fibrosis patients and is characterized by reduced susceptibility to all aminoglycosides.[9] The exact molecular basis is not fully understood but may involve alterations in the outer membrane or lipopolysaccharide.[9]
-
Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) can inactivate this compound through chemical modification, such as acetylation, phosphorylation, or adenylylation. The presence of AME genes is associated with this compound resistance.[10]
-
Efflux Pumps: Active efflux systems, such as the MexXY-OprM pump, can transport this compound out of the bacterial cell, preventing it from reaching its ribosomal target.[11][12] Overexpression of the mexY gene has been linked to increased this compound resistance.[11]
-
Target Modification: Mutations in ribosomal components can reduce the binding affinity of this compound, thereby conferring resistance. Mutations in the fusA1 gene, which encodes elongation factor G, have been associated with this compound resistance.[12]
Caption: Overview of this compound resistance mechanisms in P. aeruginosa.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the susceptibility of a P. aeruginosa isolate to this compound.
Caption: Standard workflow for P. aeruginosa antimicrobial susceptibility testing.
Conclusion
This compound continues to be a valuable therapeutic option against P. aeruginosa infections. However, the emergence of resistance necessitates ongoing surveillance and a thorough understanding of the mechanisms by which this resistance arises. Standardized susceptibility testing, coupled with an awareness of evolving breakpoints, is paramount for guiding appropriate clinical use and for the development of novel strategies to combat resistant strains. This guide provides the foundational knowledge and methodologies for researchers and drug development professionals to effectively evaluate and understand the spectrum of this compound's activity against this important pathogen.
References
- 1. Activities of this compound and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2813. Impact of a Recent Change in this compound Breakpoints (CLSI) on the Proportion of Pseudomonas aeruginosa Clinical Isolates that are Multidrug-Resistant: CANWARD, 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breakpoints for predicting Pseudomonas aeruginosa susceptibility to inhaled this compound in cystic fibrosis patients: use of high-range Etest strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. szu.gov.cz [szu.gov.cz]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Anaerobiosis and Mutations Can Reduce Susceptibility of Pseudomonas aeruginosa to this compound Without Reducing the Cellular Concentration of the Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Tobramycin's Bactericidal Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underlying the bactericidal action of Tobramycin, an aminoglycoside antibiotic. It delves into its primary mode of action targeting the bacterial ribosome, the subsequent downstream cellular effects, including the induction of oxidative stress, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its primary bactericidal effect by potently inhibiting protein synthesis in susceptible bacteria.[1][2][3][4] This process is initiated by the antibiotic's entry into the bacterial cell and its subsequent binding to the ribosomal subunits.
Cellular Uptake
As a polycationic molecule, this compound is initially attracted to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides in Gram-negative bacteria.[2] This interaction disrupts the membrane's integrity, increasing its permeability and allowing the antibiotic to enter the periplasmic space. Subsequent transport across the inner cytoplasmic membrane is an active, oxygen-dependent process.[2]
Ribosomal Binding Sites
This compound has two recognized binding sites on the bacterial ribosome:
-
Primary Target: 30S Ribosomal Subunit: The principal binding site for this compound is the A-site on the 16S rRNA of the 30S ribosomal subunit.[2][3][5] This interaction, with a dissociation constant (Kd) in the micromolar range, induces a conformational change in the A-site, causing the misreading of mRNA codons.[2][6] This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[2] These aberrant proteins can disrupt various cellular processes and contribute to cell death.[2]
-
Secondary Target: 50S Ribosomal Subunit: A secondary binding site has been identified in helix 69 (H69) of the 23S rRNA within the 50S ribosomal subunit.[7][8] Binding to this site is thought to interfere with ribosome recycling and the translocation of tRNA, further disrupting the protein synthesis cycle.[7]
Quantitative Data on this compound-Ribosome Binding
| Target Site | Bacterial Species | Dissociation Constant (Kd) | Reference |
| 16S rRNA A-site | Escherichia coli | ~2 µM | [6] |
| Helix 69 (H69) of 23S rRNA | Escherichia coli | 0.2 ± 0.2 µM | [8][9] |
Induction of Reactive Oxygen Species (ROS)
Beyond the direct inhibition of protein synthesis, a significant component of this compound's bactericidal activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10][11]
The proposed mechanism for this compound-induced ROS production is a multi-step process:
-
Mistranslation and Protein Misfolding: The initial binding of this compound to the ribosome and subsequent mistranslation leads to the production of aberrant proteins.[5][10]
-
Envelope Stress Response: The integration of these misfolded proteins into the bacterial cell membrane triggers an envelope stress response.[10]
-
Metabolic Perturbation: This stress response is linked to a disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain.[11][12]
-
Iron-Sulfur Cluster Damage: The altered metabolic state leads to damage of iron-sulfur clusters within various enzymes, causing the release of ferrous iron (Fe²⁺).[13]
-
Fenton Reaction: The released Fe²⁺ participates in the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).[13]
-
Oxidative Damage: These hydroxyl radicals can then cause widespread damage to DNA, lipids, and proteins, ultimately contributing to cell death.[11][14]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes reported MIC values for this compound against various bacterial pathogens.
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | Clinical Isolates (CF patients) | - | 1 | 8 | [15] |
| Pseudomonas aeruginosa | ATCC 27853 | 1 | - | - | [2] |
| Pseudomonas aeruginosa | Clinical Isolate | 4 | - | - | [2] |
| Pseudomonas aeruginosa | Eradicated Isolates (CF) | 0.5 - >128 | - | - | [16] |
| Pseudomonas aeruginosa | Persistent Isolates (CF) | 1 - >128 | - | - | [16] |
Experimental Protocols
This section details the methodologies for key experiments used to study the bactericidal activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent and sterilize by filtration.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilution of this compound: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest to a specific optical density (e.g., 0.5 McFarland standard) and dilute to the final desired concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
In Vitro Protein Synthesis Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Methodology: [6][7][9][17][18][19][20][21][22][23]
-
Preparation of Cell-Free Extract: Prepare a bacterial S30 cell-free extract containing all the necessary components for transcription and translation.
-
Reaction Mixture: Prepare a reaction mixture containing the S30 extract, amino acids (including a radiolabeled or fluorescently tagged amino acid), an energy source (ATP, GTP), and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
Addition of this compound: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time to allow for protein synthesis.
-
Quantification of Protein Synthesis: Measure the amount of newly synthesized reporter protein. This can be done by:
-
Radiolabel Incorporation: Measuring the incorporation of the radiolabeled amino acid into the protein product using scintillation counting.
-
Fluorescence/Luminescence: Measuring the fluorescence or luminescence of the reporter protein using a plate reader.
-
-
Data Analysis: Plot the amount of protein synthesis as a function of this compound concentration to determine the IC₅₀ (the concentration of this compound that inhibits 50% of protein synthesis).
Measurement of Reactive Oxygen Species (ROS) Production
Objective: To detect and quantify the generation of intracellular ROS in bacteria upon exposure to this compound.
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Treatment with this compound: Expose the bacterial culture to this compound at a desired concentration (e.g., sub-MIC or MIC).
-
Staining with Fluorescent Probe: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or CellROX Green, to the bacterial culture. These probes are non-fluorescent until they are oxidized by ROS.
-
Incubation: Incubate the culture in the dark to allow for probe uptake and oxidation.
-
Fluorescence Measurement: Measure the fluorescence intensity of the bacterial suspension using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity compared to untreated control cells indicates an increase in intracellular ROS levels.
Visualizations of Pathways and Workflows
Signaling Pathway of this compound's Bactericidal Activity
Caption: Signaling pathway of this compound's bactericidal action.
Experimental Workflow for MIC Determination```dot
Caption: Workflow for measuring ROS production in bacteria.
References
- 1. Aminoglycosides rapidly inhibit NAD(P)H metabolism increasing reactive oxygen species and cochlear cell demise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in MIC Alter Responses of Pseudomonas aeruginosa to this compound Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Role of Reactive Oxygen Species in Antibiotic Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Reactive Oxygen Species in Antibiotic-Induced Cell Death in Burkholderia cepacia Complex Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the TCA cycle can ameliorate widespread axonal energy deficiency in neuroinflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fe-S Clusters Emerging as Targets of Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activities of this compound and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the pharmacokinetics and pharmacodynamics of Tobramycin in vitro
An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Tobramycin
Abstract
This technical guide provides a comprehensive overview of the in vitro pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, an aminoglycoside antibiotic. It is designed to serve as a core resource for researchers and drug development professionals engaged in preclinical antimicrobial evaluation. This document details this compound's mechanism of action, summarizes its in vitro activity against key bacterial pathogens, and presents detailed experimental protocols for assessing its efficacy. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a potent, broad-spectrum aminoglycoside antibiotic derived from Streptomyces tenebrarius.[1] It is particularly valued for its robust activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2][3] Understanding its in vitro PK/PD profile is fundamental to predicting its clinical efficacy, optimizing dosing regimens, and mitigating the development of resistance. This guide focuses on the three critical aspects of its in vitro profile: its mechanism of action, its concentration-dependent bactericidal activity, and the key experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its bactericidal effect by disrupting bacterial protein synthesis. As a cationic molecule, it is initially attracted to the negatively charged bacterial outer membrane, which it disrupts to gain entry into the periplasmic space. From there, it is actively transported across the inner membrane in an oxygen-dependent process, which is why it is highly effective against aerobic bacteria.
Once inside the cytoplasm, this compound irreversibly binds to the 30S subunit of the bacterial ribosome.[4] This binding event interferes with protein synthesis in three primary ways:
-
Blocks Initiation: It prevents the formation of the 70S initiation complex, halting the start of translation.[1]
-
Induces Misreading: It causes misreading of the mRNA codon at the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibits Translocation: It interferes with the movement of the ribosome along the mRNA, resulting in premature termination of translation.[5]
The accumulation of non-functional or toxic proteins, coupled with the halt in the production of essential proteins, leads to the disruption of the bacterial cell membrane and, ultimately, rapid, concentration-dependent cell death.
Caption: this compound inhibits protein synthesis, leading to cell death.
In Vitro Pharmacokinetics and Pharmacodynamics
In an in vitro setting, pharmacokinetics refers to the controlled exposure of bacteria to specific drug concentrations over time. The primary PK/PD parameters for aminoglycosides like this compound are the ratio of the maximum concentration to the Minimum Inhibitory Concentration (Cmax/MIC) and the Area Under the Concentration-time Curve to the MIC (AUC/MIC).[6] These parameters are closely linked to its key pharmacodynamic properties.
Concentration-Dependent Killing
This compound exhibits concentration-dependent bactericidal activity, meaning that higher concentrations of the drug kill bacteria more rapidly and extensively.[7] This is a hallmark of aminoglycosides and a critical consideration for optimizing dosing.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[8] this compound demonstrates potent activity against a wide range of pathogens, although susceptibility can be influenced by the testing media's cation content (Ca²⁺ and Mg²⁺).[9][10][11]
Table 1: In Vitro Activity (MIC) of this compound against Key Pathogens
| Bacterial Species | MIC Range (µg/mL) | Notes |
|---|---|---|
| Pseudomonas aeruginosa | <0.25 – >512 | Highly active against most strains, but resistance can develop.[1] this compound is often four times more active than gentamicin against P. aeruginosa.[11] |
| Staphylococcus aureus | 0.1 – 3.1 | Active against both methicillin-susceptible and -resistant strains.[9][12][13] |
| Escherichia coli | 0.8 – 3.1 | Generally susceptible.[13] |
| Klebsiella pneumoniae | 0.8 – 3.1 | Generally susceptible, though activity is slightly less than gentamicin.[13] |
| Enterobacter spp. | 0.8 – 3.1 | Most strains are susceptible.[13] |
| Streptococcus spp. | Resistant | this compound is essentially inactive against S. pyogenes and S. pneumoniae.[2][3] |
Post-Antibiotic Effect (PAE)
A significant feature of this compound is its long post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after a brief exposure to the antibiotic.[12] The PAE is concentration-dependent; exposure to higher concentrations results in a longer PAE.[12][14] This property supports less frequent, high-dose administration schedules. The PAE decreases as this compound concentrations fall and disappears once the concentration reaches the MIC for the organism.[15][16]
Table 2: In Vitro Post-Antibiotic Effect (PAE) of this compound
| Bacterial Species | Exposure Concentration (vs. MIC) | PAE Duration (hours) |
|---|---|---|
| Escherichia coli | 2x MIC | ~1.1 |
| Escherichia coli | 6x MIC | ~1.8 - 2.5 |
| Staphylococcus aureus | 20x MIC | ~2.5 |
| Gram-negative & Gram-positive isolates | ≥ MIC | 1.9 – 10.9 |
Data compiled from references[12][14][15].
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments used to characterize this compound's pharmacodynamics.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the standardized broth microdilution method.[8][17]
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Methodology:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in an appropriate sterile diluent (e.g., deionized water).[8]
-
In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL).[18] The final volume in each well should be 50 or 100 µL.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an agar plate incubated overnight.
-
Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only, no inoculum).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Protocol: Time-Kill Curve Assay
This assay measures the rate of bacterial killing over time.[18]
Caption: Workflow for conducting a time-kill kinetic analysis.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in the early logarithmic phase of growth (approx. 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a flask with fresh MHB.
-
Antibiotic Exposure: Add this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate all flasks at 37°C, typically with agitation. At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting:
-
Immediately perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) to prevent antibiotic carryover from affecting subsequent growth.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.
-
-
Data Analysis:
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Protocol: Post-Antibiotic Effect (PAE) Determination
This protocol measures the suppression of bacterial growth after antibiotic removal.[14]
Caption: Workflow for determining the Post-Antibiotic Effect (PAE).
Methodology:
-
Exposure: Prepare two flasks with log-phase bacterial cultures (~10⁶ CFU/mL). Expose one (test culture) to a high concentration of this compound (e.g., 2x to 6x MIC) for a fixed period (e.g., 1 or 2 hours). The second flask (control culture) receives no antibiotic.
-
Antibiotic Removal: After the exposure period, rapidly remove the this compound from the test culture. This is typically achieved by a 1:1000 dilution into pre-warmed, drug-free broth or by centrifugation, removal of the supernatant, and resuspension of the bacterial pellet in fresh broth. The control culture is diluted in the same manner.
-
Monitoring Regrowth:
-
Incubate both cultures at 37°C.
-
Take samples from both the test and control cultures at regular intervals (e.g., every 30-60 minutes) for viable cell counting (CFU/mL) as described in the time-kill assay protocol.
-
-
Calculation:
-
Plot the log₁₀ CFU/mL versus time for both cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
Where T is the time required for the count in the test culture to increase by 1-log₁₀ above the count observed immediately after antibiotic removal.
-
Where C is the time required for the count in the untreated control culture to increase by 1-log₁₀ after dilution.[14]
-
-
Conclusion
The in vitro profile of this compound is characterized by potent, concentration-dependent bactericidal activity and a prolonged post-antibiotic effect, particularly against Gram-negative pathogens like P. aeruginosa. Its efficacy is governed by key PK/PD indices, primarily Cmax/MIC and AUC/MIC. The standardized methodologies outlined in this guide—MIC determination, time-kill analysis, and PAE measurement—are essential for accurately characterizing its antimicrobial properties, supporting further drug development, and informing models that predict clinical success. Researchers must remain cognizant of experimental variables, such as media composition, which can significantly impact in vitro results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Time-survival studies for quantifying effects of azlocillin and this compound on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. In vitro studies of this compound, an aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Studies of this compound, an Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of this compound and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro postantibiotic effect and postantibiotic leukocyte enhancement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of this compound, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Alteration of postantibiotic effect during one dosing interval of this compound, simulated in an in vitro pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. protocols.io [protocols.io]
- 18. actascientific.com [actascientific.com]
Tobramycin: A Technical Guide to its Chemical Structure and Antibiotic Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin is a potent aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It exhibits broad-spectrum activity against a variety of bacteria, particularly Gram-negative pathogens, and is a crucial therapeutic agent in the treatment of severe infections. This technical guide provides an in-depth analysis of this compound's chemical structure and elucidates the intricate relationship between its molecular architecture and its function as a powerful antibiotic. Understanding these core principles is paramount for the development of novel antimicrobial agents and for optimizing the clinical application of this essential drug.
Chemical Structure of this compound
This compound is a complex oligosaccharide composed of three amino sugar rings linked by glycosidic bonds. Its systematic IUPAC name is (2S,3R,4S,5S,6R)-4-amino-2-{[(1S,2S,3R,4S,6R)-4,6-diamino-3-{[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-2-hydroxycyclohexyl]oxy}-6-(hydroxymethyl)oxane-3,5-diol. The central ring is a 2-deoxystreptamine (2-DOS) aminocyclitol, which is characteristic of many aminoglycoside antibiotics. This core structure is crucial for its interaction with the bacterial ribosome.
The three rings of this compound are:
-
Ring I (Garosamine): A 3-amino-3-deoxy-D-glucose derivative.
-
Ring II (2-Deoxystreptamine): A central aminocyclitol ring.
-
Ring III (Kanosamine): A 6-amino-6-deoxy-D-glucose derivative.
The spatial arrangement of the amino and hydroxyl groups on these rings is critical for its high-affinity binding to its ribosomal RNA target.
Relationship Between Chemical Structure and Antibiotic Function
This compound's antibiotic activity is a direct consequence of its ability to bind with high affinity to specific sites on the bacterial ribosome, the cellular machinery responsible for protein synthesis. This binding disrupts the normal translation process, leading to the production of non-functional or truncated proteins, and ultimately results in bacterial cell death.[1][2]
Mechanism of Action: A Dual-Target Approach
The primary target of this compound is the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit . Specifically, it binds to the A-site (aminoacyl-tRNA site) within helix 44 (h44) of the 16S rRNA.[2][3] This interaction is stabilized by a network of hydrogen bonds between the amino and hydroxyl groups of this compound and the phosphate backbone and bases of the rRNA.
The binding of this compound to the A-site induces a conformational change in the rRNA, forcing two key adenine residues (A1492 and A1493) to flip out from their normal stacked position. This conformational state mimics the one adopted during the successful decoding of a cognate codon-anticodon pair. By locking the A-site in this conformation, this compound promotes the misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
In addition to its primary target on the 30S subunit, this compound also has a secondary binding site on the 23S rRNA of the 50S ribosomal subunit , specifically within helix 69 (H69).[4][5] Binding to this site is thought to interfere with the interaction between the 30S and 50S subunits, further disrupting the translation process and inhibiting the recycling of ribosomes after a round of protein synthesis.
The following diagram illustrates the key steps in this compound's mechanism of action:
Caption: Signaling pathway of this compound's antibiotic action.
Quantitative Data
The efficacy of this compound is quantified by its binding affinity to its ribosomal targets and its minimum inhibitory concentration (MIC) against various bacterial species.
This compound Binding Affinity
The dissociation constant (Kd) is a measure of the binding affinity between a ligand (this compound) and its target. A lower Kd value indicates a higher binding affinity.
| Target | Organism | Kd (µM) | Reference |
| 16S rRNA A-site mimic | Escherichia coli | ~1-2 | [6] |
| 23S rRNA Helix 69 | Escherichia coli | 0.2 ± 0.2 | [4][5] |
| 70S Ribosome (primary site) | Escherichia coli | High Affinity | [7][8] |
| 70S Ribosome (secondary site) | Escherichia coli | Lower Affinity | [7][8] |
| Novel Riboswitch | In vitro selection | 0.0011 | [9] |
Minimum Inhibitory Concentration (MIC) of this compound
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values are crucial for determining the susceptibility of a particular bacterial strain to an antibiotic.
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Gram-Positive | |||
| Staphylococcus aureus | ATCC 29213 | 0.25 - 0.5 | |
| Staphylococcus aureus | Clinical Isolates | 0.1 - >64 | [10][11] |
| Enterococcus faecalis | Clinical Isolates | Resistant (>12.5) | [12] |
| Gram-Negative | |||
| Pseudomonas aeruginosa | ATCC 27853 | 1 | [13] |
| Pseudomonas aeruginosa | CF Isolates | 1 - 8 (MIC50/MIC90) | [14] |
| Pseudomonas aeruginosa | Clinical Isolates | 0.5 - >1024 | [15][16] |
| Escherichia coli | ATCC 25922 | 0.5 - 1 | [12] |
| Escherichia coli | Clinical Isolates | 0.78 - >32 | [12][17] |
| Klebsiella pneumoniae | Clinical Isolates | 0.8 - 2048 | [10][17][18][19] |
| Acinetobacter baumannii | Clinical Isolates | 2 - 32 | [20][21] |
| Enterobacter cloacae | Clinical Isolates | Resistant (>20) | [22][23][24] |
| Proteus mirabilis | Clinical Isolates | 0.8 - >12.5 | [10][12][25] |
| Serratia marcescens | Clinical Isolates | Resistant (>1.56) | [26][27] |
Experimental Protocols
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This protocol provides a general framework for determining the binding affinity of this compound to bacterial ribosomes using a nitrocellulose filter binding assay with a radiolabeled ligand.
1. Materials:
-
70S ribosomes from E. coli
-
[3H]-Tobramycin or other suitable radiolabeled this compound
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT)
-
Unlabeled this compound
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
2. Procedure:
-
Prepare a series of dilutions of unlabeled this compound in binding buffer to be used as a competitor.
-
In a series of microcentrifuge tubes, mix a constant concentration of 70S ribosomes and [3H]-Tobramycin with increasing concentrations of unlabeled this compound. Include a control with no unlabeled this compound.
-
Incubate the binding reactions at room temperature for 30 minutes to allow equilibrium to be reached.
-
Filter each reaction mixture through a pre-wetted nitrocellulose filter under vacuum. Ribosome-bound [3H]-Tobramycin will be retained on the filter, while unbound ligand will pass through.
-
Wash the filters twice with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Place each filter in a scintillation vial, add scintillation cocktail, and vortex.
-
Measure the radioactivity of each filter using a liquid scintillation counter.
-
Plot the amount of bound [3H]-Tobramycin as a function of the unlabeled this compound concentration.
-
Calculate the Kd by fitting the data to a competitive binding equation.
The following diagram outlines the workflow for this assay:
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of aminoglycoside antibiotics. Binding studies of this compound and its 6'-N-acetyl derivative to the bacterial ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of this compound to Escherichia coli ribosomes: characteristics and equilibrium of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a novel this compound dependent riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of this compound, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Activities of this compound and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. research.monash.edu [research.monash.edu]
- 21. Combating Carbapenem-Resistant Acinetobacter baumannii by an Optimized Imipenem-plus-Tobramycin Dosage Regimen: Prospective Validation via Hollow-Fiber Infection and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transferrable Resistance to this compound in Klebsiella pneumoniae and Enterobacter cloacae Associated with Enzymatic Acetylation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Aminoglycoside heteroresistance in Enterobacter cloacae is driven by the cell envelope stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antibiotic Resistance in Proteus mirabilis: Mechanism, Status, and Public Health Significance - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 26. In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical experience with this compound in the treatment of infections due to gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining Tobramycin's Minimum Inhibitory Concentration (MIC)
Introduction
Tobramycin is an aminoglycoside antibiotic effective against a wide range of gram-negative bacteria, including Pseudomonas aeruginosa, and some gram-positive bacteria like Staphylococcus aureus.[1][2] Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for guiding appropriate antimicrobial therapy, monitoring the development of resistance, and for drug development research. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[3] This document provides detailed protocols for three common methods of MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (Etest®). These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
The following tables summarize key quantitative data for this compound MIC testing.
Table 1: CLSI and EUCAST Quality Control Ranges for this compound MIC Testing
| Quality Control Strain | Method | This compound MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | 0.25 - 1 | [4] |
| Agar Dilution | 0.25 - 1 | [4] | |
| Disk Diffusion (10 µg disk) | 18 - 26 mm | [4] | |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | 0.25 - 1 | [4][5] |
| Agar Dilution | 0.25 - 1 | [4][5] | |
| Disk Diffusion (10 µg disk) | 19 - 25 mm | [4] | |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.12 - 1 | [4] |
Table 2: Interpretive Criteria for this compound MICs (µg/mL) according to CLSI
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 2 | 4 | ≥ 8 |
| Pseudomonas aeruginosa | ≤ 2 | 4 | ≥ 8 |
| Acinetobacter spp. | ≤ 4 | 8 | ≥ 16 |
| Staphylococcus spp. | ≤ 2 | 4 | ≥ 8 |
Note: Interpretive criteria can be subject to change and users should refer to the latest CLSI M100 document.[6][7] For infections in cystic fibrosis patients treated with inhaled this compound, different breakpoints may be considered (e.g., Susceptible: ≤64 µg/mL; Resistant: ≥128 µg/mL).[8]
Experimental Protocols
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[3][9]
Materials:
-
This compound powder, analytical grade
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., water).
-
Filter-sterilize the stock solution.
-
-
Preparation of this compound Dilutions:
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
This will result in a final this compound concentration range of 64 to 0.125 µg/mL in the first 10 wells after adding the inoculum.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized and diluted inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader.
-
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into Petri dishes.[5][10]
Materials:
-
This compound powder, analytical grade
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the this compound stock solution to 9 parts of molten MHA (e.g., 2 mL of stock to 18 mL of agar). Mix well and pour into sterile Petri dishes.
-
Prepare a control plate with no this compound.
-
Allow the plates to solidify at room temperature.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
This will be further diluted to achieve a final inoculum spot of approximately 10⁴ CFU.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the surface of each this compound-containing plate and the control plate with the prepared bacterial suspensions.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies at the inoculation site.
-
Gradient Diffusion Method (Etest®)
The Etest® is a commercially available plastic strip with a predefined, continuous gradient of this compound on one side.[11][12][13]
Materials:
-
This compound Etest® strips (concentration ranges typically 0.016-256 µg/mL or 0.064-1024 µg/mL)[12][13]
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as described previously.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Etest® Strip:
-
Using sterile forceps, apply the this compound Etest® strip to the center of the inoculated agar surface with the concentration gradient facing down.
-
Ensure the strip is in complete contact with the agar surface.
-
-
Incubation:
-
Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
Visualizations
Caption: Workflow for this compound MIC determination using the Broth Microdilution method.
Caption: Workflow for this compound MIC determination using the Agar Dilution method.
Caption: Workflow for this compound MIC determination using the Gradient Diffusion (Etest®) method.
References
- 1. In Vitro Susceptibility Testing with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Breakpoints for Predicting Pseudomonas aeruginosa Susceptibility to Inhaled this compound in Cystic Fibrosis Patients: Use of High-Range Etest Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. protocols.io [protocols.io]
- 10. m.youtube.com [m.youtube.com]
- 11. Microbiology Reagent ETEST® this compound (TM) CLIA - McKesson [mms.mckesson.com]
- 12. Microbiology Reagent ETEST® this compound (TM) CLIA - McKesson [mms.mckesson.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Standardized Procedure for Tobramycin Susceptibility Testing of Clinical Isolates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin is an aminoglycoside antibiotic with potent activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and members of the Enterobacterales order.[1][2] Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for guiding appropriate clinical therapy, monitoring the emergence of resistance, and for the development of new antimicrobial agents. This document provides detailed application notes and standardized protocols for determining the susceptibility of clinical bacterial isolates to this compound. The methodologies described are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the two most widely recognized standards organizations.[1][3][4]
The primary methods for this compound susceptibility testing include broth microdilution for determining the Minimum Inhibitory Concentration (MIC), disk diffusion (Kirby-Bauer), and gradient diffusion (E-test). Each method has its specific applications, advantages, and limitations that will be detailed in the following sections. It is imperative for laboratories to adhere to standardized procedures to ensure the accuracy and reproducibility of results.[5][6]
Key Considerations for this compound Susceptibility Testing
Several factors can influence the outcome of this compound susceptibility tests. Strict adherence to quality control measures is essential for reliable results.[5] Key considerations include:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) is the recommended medium for testing most rapidly growing aerobic organisms.[3][7] The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of aminoglycosides, and therefore must be standardized.
-
Inoculum Preparation: The inoculum density must be standardized to 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[6]
-
Incubation: Plates should be incubated at 35 ± 2°C in ambient air for 16-20 hours for most bacteria.[7]
-
Quality Control (QC): Regular testing of well-characterized QC strains, such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 25923, is mandatory to ensure the accuracy of the testing procedure.[5][8][9] Zone diameters or MIC values for these strains must fall within established acceptable ranges.
Data Presentation: this compound Breakpoints
Interpretive criteria for this compound are provided by both CLSI and EUCAST. These breakpoints are used to categorize a clinical isolate as Susceptible (S), Intermediate (I), or Resistant (R). It is important to note that these breakpoints can be updated, and users should always refer to the latest versions of the respective guidelines.[1][10]
Table 1: CLSI and EUCAST Breakpoints for this compound
| Organism Group | Method | CLSI Breakpoints (μg/mL or mm) | EUCAST Breakpoints (μg/mL or mm) |
| Enterobacterales | MIC (μg/mL) | ≤2 (S), 4 (I), ≥8 (R)[10] | ≤2 (S), >4 (R)[11] |
| Disk Diffusion (10 µg disk) | ≥15 (S), 13-14 (I), ≤12 (R)[8] | ≥17 (S), <17 (R) | |
| Pseudomonas aeruginosa | MIC (μg/mL) | ≤2 (S), 4 (I), ≥8 (R)[1] | ≤4 (S), >4 (R)[11] |
| Disk Diffusion (10 µg disk) | ≥15 (S), 13-14 (I), ≤12 (R)[8] | ≥17 (S), <17 (R) | |
| Acinetobacter spp. | MIC (μg/mL) | ≤4 (S), 8 (I), ≥16 (R)[8] | ≤4 (S), >4 (R) |
| Disk Diffusion (10 µg disk) | ≥15 (S), 13-14 (I), ≤12 (R)[8] | ≥15 (S), <15 (R) |
Note: Breakpoints are subject to change. Always consult the most recent CLSI M100 and EUCAST breakpoint tables.[1][4] Recent updates from CLSI in 2023 have revised the breakpoints for Enterobacterales and P. aeruginosa.[1][10]
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound powder (analytical grade)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile diluents (e.g., saline or sterile water)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a sterile diluent.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate to achieve a final volume of 50 µL per well. The concentration range should typically span from 0.06 to 64 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from 4-5 colonies grown overnight on a non-selective agar plate. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria). The final volume in each well will be 100 µL.
-
Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]
Caption: Workflow for this compound Broth Microdilution.
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method that determines the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
This compound disks (10 µg)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[6]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[6]
-
Disk Application: Aseptically apply a 10 µg this compound disk to the surface of the inoculated agar plate.[3] Ensure the disk is in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[3] Interpret the results based on the breakpoints provided in Table 1.
Caption: Workflow for this compound Disk Diffusion.
Protocol 3: Gradient Diffusion (E-test) Method
This method utilizes a plastic strip impregnated with a predefined gradient of this compound to determine the MIC.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
This compound gradient diffusion strips (e.g., E-test)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation and Plate Inoculation: Follow the same procedure as for the disk diffusion method to prepare the inoculum and inoculate the MHA plate.
-
Strip Application: Aseptically apply the this compound gradient strip to the surface of the inoculated agar.[12]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[12]
Caption: Workflow for this compound Gradient Diffusion.
Quality Control
Table 2: CLSI Quality Control Ranges for this compound Susceptibility Testing
| Quality Control Strain | Method | Acceptable Range |
| Escherichia coli ATCC 25922 | MIC (μg/mL) | 0.25 - 1 |
| Disk Diffusion (10 µg disk) | 18 - 26 mm | |
| Pseudomonas aeruginosa ATCC 27853 | MIC (μg/mL) | 0.25 - 1 |
| Disk Diffusion (10 µg disk) | 19 - 25 mm | |
| Staphylococcus aureus ATCC 25923 | MIC (μg/mL) | 0.12 - 1 |
| Disk Diffusion (10 µg disk) | 19 - 27 mm |
QC ranges are subject to change. Always refer to the most recent CLSI M100 document.[8]
Troubleshooting and Interpretation of Atypical Results
Discrepancies in susceptibility results can arise from various factors, including technical errors, inoculum size, media composition, and incubation conditions.[8][13] If QC results are out of range, all patient results obtained since the last acceptable QC must be considered invalid, and the cause of the error must be investigated. Atypical results, such as an isolate that is resistant to this compound but susceptible to other aminoglycosides, should be confirmed with an alternative method. Automated systems, while efficient, may occasionally produce erroneous results, and confirmation with a manual method may be necessary in certain cases.[8]
References
- 1. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 2. journals.asm.org [journals.asm.org]
- 3. micromasterlab.com [micromasterlab.com]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. gcsmc.org [gcsmc.org]
- 6. asm.org [asm.org]
- 7. goldbio.com [goldbio.com]
- 8. Evaluation of Five Susceptibility Test Methods for Detection of this compound Resistance in a Cluster of Epidemiologically Related Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmilabs.com [jmilabs.com]
- 11. Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 13. Aminoglycoside Resistance and Susceptibility Testing Errors in Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nebulized Tobramycin in In Vitro Biofilm Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin is a cornerstone aminoglycoside antibiotic for the management of chronic respiratory infections, particularly those caused by Pseudomonas aeruginosa in cystic fibrosis patients. The delivery of this compound via nebulization allows for high local concentrations at the site of infection while minimizing systemic toxicity. In the context of chronic infections, bacteria predominantly exist as biofilms, which are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances. This biofilm mode of growth confers a high level of tolerance to conventional antibiotic therapies. Therefore, in vitro models that can accurately assess the efficacy of nebulized antibiotics against bacterial biofilms are crucial for the development of new therapeutic strategies.
These application notes provide detailed protocols for the in vitro study of nebulized this compound on bacterial biofilms. The methodologies cover the establishment of biofilm models, the setup of a laboratory-scale nebulization system, and the subsequent analysis of biofilm viability and structure.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against P. aeruginosa biofilms from various in vitro studies.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) and Biofilm Inhibitory Concentration (BIC) of this compound against Pseudomonas aeruginosa Biofilms
| Biofilm Model | Strain | This compound Concentration (µg/mL) | Outcome | Reference |
| CFBE cell co-culture | PA14 | >1000 | Minimum bactericidal concentration | [1] |
| Abiotic surface (plastic) | PA14 | 400 | Minimum bactericidal concentration | [1] |
| Dynamic in vitro biofilm | CW30 (hypermutable) | N/A (simulated inhaled regimen) | Ineffective as monotherapy | [2] |
| Dynamic in vitro biofilm | CW8 (hypermutable) | N/A (simulated inhaled regimen) | Ineffective as monotherapy | [2] |
| Cultured airway cells | P. aeruginosa | 16 | Complete inhibition of biofilm formation | [3] |
| Agar and hydroxyapatite | PAO1 | 182 (for 24h) | Complete biofilm eradication | [4] |
| CFBE cell co-culture | PAO1 | 1000 | Significant reduction in biofilm CFU | [5] |
Table 2: Synergistic Effects of this compound with Other Compounds against Pseudomonas aeruginosa Biofilms
| Combination | Biofilm Model | Outcome | Reference |
| This compound + Fosfomycin | Cultured airway cells | Enhanced eradication of established biofilms | [3] |
| This compound + Ceftazidime | Dynamic in vitro biofilm | Synergistic or enhanced bacterial killing | [2] |
| This compound + Low-frequency vibration | Standard biofilm assay | Significantly lower biofilm metabolism | [6] |
| This compound + Clarithromycin | Microplate pegs | Synergistic anti-biofilm effect on mature biofilms | [7] |
Experimental Protocols
Protocol 1: In Vitro Biofilm Formation (Pseudomonas aeruginosa)
This protocol describes the formation of static P. aeruginosa biofilms on an abiotic surface, suitable for subsequent nebulized this compound treatment.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1, PA14, or a clinical isolate)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Sterile 12-well or 24-well tissue culture plates with flat bottoms
-
Sterile Transwell® inserts with a 0.4 µm pore size polyester membrane (for air-liquid interface culture)
-
Incubator at 37°C
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of P. aeruginosa into 5 mL of TSB or LB broth.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture in fresh broth to an optical density at 600 nm (OD600) of 0.05-0.1.
-
-
Biofilm Formation (Liquid-Covered):
-
Pipette 1 mL (for 24-well plates) or 2 mL (for 12-well plates) of the diluted bacterial culture into the wells of the tissue culture plate.
-
Incubate the plate statically at 37°C for 24-48 hours to allow for mature biofilm formation.
-
-
Biofilm Formation (Air-Liquid Interface - ALI):
-
Place sterile Transwell® inserts into the wells of a 12-well or 24-well plate containing the appropriate volume of culture medium in the basolateral compartment.
-
Add a small volume (e.g., 100-200 µL) of the diluted bacterial culture to the apical side of the Transwell® membrane.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours. This method more closely mimics the conditions in the respiratory tract.
-
Protocol 2: Application of Nebulized this compound to In Vitro Biofilms
This protocol outlines the setup and operation of a custom in vitro nebulization system to deliver aerosolized this compound to pre-formed biofilms. This setup is based on commercially available components and published in vitro aerosol delivery systems.
Materials:
-
Pre-formed biofilms in 12-well or 24-well plates (from Protocol 1)
-
This compound inhalation solution (e.g., 300 mg/5 mL) or a laboratory-prepared sterile solution of this compound sulfate.
-
Vibrating mesh nebulizer (e.g., Aeroneb® Lab nebulizer)
-
Custom-made deposition chamber (can be a modified bell-shaped glass or polycarbonate chamber that fits over the well plate) or a commercially available system like the Vitrocell® Cloud system.
-
Airflow controller or a connection to a regulated air source.
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Biofilms:
-
Gently remove the planktonic bacteria from the wells containing the biofilms by aspiration.
-
Wash the biofilms twice with sterile PBS to remove any remaining planktonic cells and residual medium. For ALI cultures, the apical surface is left exposed to the air.
-
-
Nebulization System Setup:
-
Assemble the nebulization system in a biosafety cabinet to maintain sterility.
-
Connect the nebulizer to the deposition chamber.
-
Place the well plate with the prepared biofilms inside the deposition chamber, ensuring the nebulizer outlet is positioned directly above the wells to be treated.
-
-
Nebulization of this compound:
-
Load the nebulizer with the desired volume and concentration of this compound solution. The concentration may need to be optimized based on the nebulizer's output rate and the desired deposition dose.
-
Turn on the nebulizer and the airflow controller (if used) for a predetermined amount of time (e.g., 5-15 minutes). The duration will depend on the desired total delivered dose.
-
Include control wells that are exposed to nebulized sterile saline or are left untreated.
-
-
Post-Nebulization Incubation:
-
After nebulization, remove the plate from the chamber.
-
Add fresh sterile medium to the wells (or to the basolateral compartment for ALI cultures) and incubate for a specified period (e.g., 24 hours) at 37°C.
-
Protocol 3: Assessment of Biofilm Viability and Structure
This protocol provides methods to quantify the effect of nebulized this compound on biofilm viability and to visualize its impact on biofilm structure.
Materials:
-
Treated and control biofilms (from Protocol 2)
-
Sterile PBS
-
Sonicator or a vortex mixer with a tube holder for biofilm disruption
-
Plate reader
-
Confocal laser scanning microscope (CLSM)
-
Fluorescent stains for live/dead imaging (e.g., SYTO 9 and propidium iodide)
-
Crystal Violet (for biomass staining)
Procedure:
-
Quantitative Analysis (CFU Enumeration):
-
Wash the biofilms with sterile PBS to remove non-adherent cells.
-
Add a known volume of sterile PBS to each well.
-
Scrape the biofilm from the well surface using a sterile cell scraper.
-
Transfer the biofilm suspension to a microcentrifuge tube.
-
Disrupt the biofilm clumps by sonication or vigorous vortexing.
-
Perform serial dilutions of the suspension in sterile PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate overnight at 37°C and count the colony-forming units (CFUs).
-
Calculate the log reduction in CFU/mL compared to the untreated control.
-
-
Semi-Quantitative Analysis (Crystal Violet Staining for Biomass):
-
Wash the biofilms with PBS.
-
Fix the biofilms with 99% methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain with water.
-
Solubilize the bound stain with 30% acetic acid.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Qualitative Analysis (Confocal Laser Scanning Microscopy):
-
Wash the biofilms gently with PBS.
-
Stain the biofilms with a live/dead staining solution (e.g., SYTO 9 and propidium iodide) according to the manufacturer's instructions.
-
Visualize the biofilm structure using a CLSM. Live bacteria will fluoresce green, while dead bacteria will fluoresce red. This will provide insight into the spatial distribution of this compound's bactericidal activity within the biofilm.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro nebulized this compound biofilm studies.
Caption: Simplified signaling pathway of this compound's action on bacterial biofilms.
References
- 1. A Custom-Made Device for Reproducibly Depositing Pre-metered Doses of Nebulized Drugs on Pulmonary Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulated Intravenous versus Inhaled this compound with or without Intravenous Ceftazidime Evaluated against Hypermutable Pseudomonas aeruginosa via a Dynamic Biofilm Model and Mechanism-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of inhaled cationic antibiotics in an in vitro model of Pseudomonas aeruginosa lung biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aerosol–Cell Exposure System Applied to Semi-Adherent Cells for Aerosolization of Lung Surfactant and Nanoparticles Followed by High Quality RNA Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Pharmaceutical Aerosol Deposition Device on Cell Cultures (PADDOCC) in vitro system: design and experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for In Vitro Modeling of Tobramycin Treatment for Cystic Fibrosis Lung Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder that predominantly affects the lungs, leading to the production of thick, sticky mucus that creates an ideal environment for chronic bacterial infections. Pseudomonas aeruginosa is a primary pathogen in CF lung infections, often forming biofilms that are highly resistant to antibiotic treatment. Tobramycin, an aminoglycoside antibiotic, is a cornerstone of therapy for P. aeruginosa infections in individuals with CF. In vitro models that accurately recapitulate the CF lung environment are crucial for studying the efficacy of this compound, understanding mechanisms of resistance, and developing novel therapeutic strategies.
These application notes provide detailed protocols for establishing an in vitro co-culture model of P. aeruginosa infection on cystic fibrosis bronchial epithelial (CFBE) cells. This model allows for the investigation of this compound's effects on both planktonic and biofilm-forming bacteria in a physiologically relevant context.
Data Presentation
The following tables summarize quantitative data from various in vitro studies on this compound treatment of P. aeruginosa in CF-relevant models.
Table 1: this compound Efficacy against Pseudomonas aeruginosa Biofilms on CFBE Cells
| P. aeruginosa Strain | This compound Concentration (µg/mL) | Treatment Duration (hours) | Log Reduction in CFU/well | Reference |
| PA14 | 1 | 2 | No significant reduction | [1] |
| PA14 | >1 | Not specified | Decrease in biofilm CFU | [1] |
| PA14 | 500 | 0.5 | Not applicable (gene expression study) | [2] |
| PA14 | 1000 | 24 | ~4-5 log reduction (from ~10⁸ to 10³-10⁴ CFU/well) | [1] |
| PAO1 | 1000 | 16 | ~3 log reduction |
CFU: Colony Forming Units
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound for Planktonic and Biofilm P. aeruginosa
| P. aeruginosa Strain | Growth Condition | This compound MIC (µg/mL) | Reference |
| PA14 | Planktonic | 8 | |
| PA14 | Abiotic Biofilm | 400 | |
| Clinical Isolates (various) | Planktonic | 1 - >1024 |
Experimental Protocols
Culture of Cystic Fibrosis Bronchial Epithelial (CFBE41o-) Cells
This protocol describes the maintenance of the CFBE41o- cell line, which is homozygous for the ΔF508 CFTR mutation.
Materials:
-
CFBE41o- cells
-
Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.
-
Tissue culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture CFBE41o- cells in T-75 flasks with supplemented MEM.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding in new flasks or plates at the desired density.
In Vitro Co-culture Model of P. aeruginosa Biofilm on CFBE Cells
This protocol details the establishment of a static co-culture system to model P. aeruginosa biofilm formation on CFBE cells.
Materials:
-
Confluent CFBE cell monolayers in 24-well plates
-
P. aeruginosa strain (e.g., PA14 or PAO1)
-
Luria-Bertani (LB) broth
-
MEM without phenol red, supplemented with 2 mM L-glutamine (Assay Medium)
-
0.4% Arginine solution
Procedure:
-
Seed CFBE cells in 24-well plates at a density of 2 x 10⁵ cells/well and grow to confluency (7-10 days).
-
The day before the experiment, replace the medium with fresh antibiotic-free MEM.
-
Grow P. aeruginosa overnight in LB broth at 37°C with shaking.
-
Wash the bacterial cells with PBS and resuspend in Assay Medium.
-
Remove the medium from the confluent CFBE monolayers and wash with PBS.
-
Inoculate the CFBE cells with P. aeruginosa at a multiplicity of infection (MOI) of approximately 30:1 in Assay Medium.
-
Incubate for 1 hour at 37°C and 5% CO₂ to allow for bacterial attachment.
-
After 1 hour, replace the supernatant with fresh Assay Medium supplemented with 0.4% arginine to support biofilm formation and maintain epithelial cell viability.
-
Incubate for the desired time (e.g., 6-24 hours) to allow for biofilm development.
This compound Treatment of P. aeruginosa Biofilms
Materials:
-
Established P. aeruginosa biofilms on CFBE cells
-
This compound stock solution
-
Assay Medium
Procedure:
-
After the desired biofilm formation period, gently remove the medium from the wells.
-
Add fresh Assay Medium containing the desired concentration of this compound.
-
Incubate for the specified treatment duration (e.g., 2, 16, or 24 hours) at 37°C and 5% CO₂.
Quantification of Bacterial Viability (CFU Assay)
This protocol is for determining the number of viable bacteria within the biofilm after this compound treatment.
Materials:
-
Treated co-cultures
-
PBS
-
0.1% Triton X-100 in PBS
-
LB agar plates
Procedure:
-
Aspirate the medium containing this compound.
-
Wash the wells three times with PBS to remove planktonic and loosely attached bacteria.
-
Add 1 mL of 0.1% Triton X-100 to each well and incubate for 10-15 minutes to lyse the epithelial cells and disperse the biofilm.
-
Pipette the lysate vigorously to ensure biofilm dispersal.
-
Perform serial dilutions of the lysate in PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates to determine the number of colony-forming units (CFU) per well.
Assessment of Epithelial Cell Viability (LDH Cytotoxicity Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged epithelial cells as an indicator of cytotoxicity.
Materials:
-
Supernatants from treated co-cultures
-
LDH cytotoxicity assay kit
Procedure:
-
Collect the supernatant from each well at the end of the treatment period.
-
Centrifuge the supernatants to pellet any bacteria or debris.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the clarified supernatants.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the absorbance readings.
Mandatory Visualizations
Caption: Mechanism of action of this compound in Pseudomonas aeruginosa.
Caption: MexXY-OprM efflux pump-mediated this compound resistance.
Caption: Experimental workflow for in vitro this compound treatment.
References
Application Notes and Protocols for Studying Bacterial Uptake of Radiolabeled Tobramycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabeled Tobramycin for investigating bacterial uptake mechanisms. The protocols and data presented herein are designed to assist in the elucidation of antibiotic transport pathways, a critical aspect of understanding drug efficacy and developing strategies to overcome resistance.
Introduction to this compound and Bacterial Uptake
This compound is a potent aminoglycoside antibiotic that exhibits bactericidal activity primarily against aerobic Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit within the bacterial cell.[2] However, for this compound to exert its effect, it must first traverse the bacterial cell envelope. This process is a multi-step journey that is not fully understood but is known to be energy-dependent. The study of radiolabeled this compound, particularly Tritium-labeled ([³H]this compound), has been instrumental in dissecting these uptake mechanisms.
The uptake of aminoglycosides like this compound into Gram-negative bacteria is generally considered to occur in three phases:
-
Initial Ionic Binding: A rapid, energy-independent association of the cationic this compound molecule with the anionic components of the bacterial outer membrane, such as lipopolysaccharides (LPS).
-
Energy-Dependent Phase I (EDP-I): A slow, active transport of the antibiotic across the inner cytoplasmic membrane. This phase is dependent on the proton motive force (PMF), specifically the electrical potential component (Δψ).
-
Energy-Dependent Phase II (EDP-II): Following the initial entry and binding to ribosomes, mistranslated proteins are inserted into the cell membrane, leading to further disruption and a massive, lethal influx of the antibiotic.
Key Experiments and Methodologies
The following sections detail key experiments for quantifying the uptake of radiolabeled this compound in bacteria.
Experiment 1: Time-Course of [³H]this compound Uptake
This experiment measures the accumulation of radiolabeled this compound in bacterial cells over time, providing insights into the kinetics of uptake.
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth medium (e.g., Luria-Bertani broth) with a fresh colony of the bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa).
-
Incubate the culture overnight at 37°C with shaking.
-
The following day, subculture the overnight culture into fresh, pre-warmed broth and grow to the mid-logarithmic phase of growth (OD₆₀₀ of approximately 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline (PBS) or a minimal salts medium).
-
Resuspend the final cell pellet in the assay buffer to a desired cell density (e.g., 10⁸ CFU/mL).
-
-
Uptake Assay:
-
Pre-warm the bacterial cell suspension to 37°C.
-
Initiate the uptake experiment by adding [³H]this compound to the cell suspension to a final concentration (e.g., 1 µg/mL, with a specific activity of 10-20 Ci/mmol).
-
At various time points (e.g., 0, 1, 2, 5, 10, 15, 30, and 60 minutes), withdraw aliquots (e.g., 100 µL) of the cell suspension.
-
Immediately filter each aliquot through a 0.45 µm nitrocellulose membrane filter to separate the bacterial cells from the medium containing unincorporated [³H]this compound.
-
Wash the filters rapidly with two volumes of ice-cold wash buffer (e.g., PBS) to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add an appropriate scintillation cocktail (e.g., 5 mL) to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
Determine the protein concentration of the initial cell suspension using a standard method (e.g., Bradford or Lowry assay) to normalize the uptake data.
-
Express the results as picomoles or nanograms of this compound taken up per milligram of bacterial protein.
-
Experiment 2: Effect of Metabolic Inhibitors on [³H]this compound Uptake
This experiment investigates the energy dependence of this compound uptake by using metabolic inhibitors that disrupt the proton motive force.
Protocol:
-
Bacterial Culture Preparation: Prepare the bacterial cell suspension as described in Experiment 1.
-
Inhibitor Pre-incubation:
-
Divide the cell suspension into experimental and control groups.
-
To the experimental group, add a metabolic inhibitor such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), a protonophore that dissipates the proton motive force.[3][4] A typical final concentration is 100 µM.
-
To the control group, add an equivalent volume of the solvent used for the inhibitor (e.g., ethanol).
-
Pre-incubate both groups for a short period (e.g., 10 minutes) at 37°C.
-
-
Uptake Assay and Quantification:
-
Following pre-incubation, initiate the uptake assay by adding [³H]this compound to both the control and inhibitor-treated cell suspensions.
-
Proceed with the uptake assay, filtration, and quantification as described in Experiment 1, typically at a single time point where uptake is significant in the control group (e.g., 30 minutes).
-
Data Presentation
The quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Time-Course of [³H]this compound Uptake in P. aeruginosa
| Time (minutes) | [³H]this compound Uptake (pmol/mg protein) | Standard Deviation |
| 0 | 0.12 | ± 0.02 |
| 1 | 0.85 | ± 0.09 |
| 5 | 2.41 | ± 0.21 |
| 10 | 4.15 | ± 0.35 |
| 30 | 8.92 | ± 0.78 |
| 60 | 12.56 | ± 1.10 |
Table 2: Effect of CCCP on [³H]this compound Uptake in E. coli
| Treatment | [³H]this compound Uptake (pmol/mg protein) at 30 min | Standard Deviation | % Inhibition |
| Control | 6.78 | ± 0.59 | - |
| + 100 µM CCCP | 0.45 | ± 0.05 | 93.4% |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: this compound uptake pathway in Gram-negative bacteria.
Caption: Experimental workflow for radiolabeled this compound uptake assay.
Conclusion
The use of radiolabeled this compound provides a sensitive and quantitative method for studying the mechanisms of antibiotic uptake in bacteria. The protocols outlined in these application notes, in conjunction with the provided data presentation formats and visualizations, offer a robust framework for researchers to investigate the intricacies of this compound transport. Understanding these fundamental processes is paramount for the rational design of new antibiotics and for developing strategies to combat the growing threat of antimicrobial resistance.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound uptake in Escherichia coli is driven by either electrical potential or ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
A Protocol for Assessing Tobramycin Stability in Different Laboratory Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin is an aminoglycoside antibiotic widely used to treat various bacterial infections, particularly those caused by Gram-negative bacteria like Pseudomonas aeruginosa.[1] In research and drug development settings, understanding the stability of this compound in different laboratory media is crucial for accurate experimental results and the development of stable pharmaceutical formulations. This document provides a detailed protocol for assessing the stability of this compound in various laboratory media, including microbiological growth media and intravenous infusion fluids. The protocol covers experimental design, analytical methodology, and data interpretation.
Key Stability Considerations
The stability of this compound can be influenced by several factors, including:
-
pH: this compound is susceptible to hydrolysis at pH extremes.[2] Acid-catalyzed hydrolysis can yield kanosamine and nebramine, while base-catalyzed hydrolysis can produce deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[2]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[2]
-
Oxidation: At neutral pH, the primary degradation pathway for this compound is oxidation.[3]
-
Presence of Other Substances: Excipients and other drugs can impact this compound stability. For instance, some beta-lactam antibiotics can inactivate this compound.[4]
Experimental Protocols
This section outlines the detailed methodologies for assessing this compound stability.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential to separate and quantify the intact this compound from its degradation products. As this compound lacks a strong UV chromophore, a pre-column derivatization step is typically required.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Tris(hydroxymethyl)aminomethane (TRIS) buffer
-
Sulfuric acid
-
Laboratory media to be tested (e.g., Mueller-Hinton Broth, 0.9% Sodium Chloride, Dextrose 5% in Water)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Water bath
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile and TRIS buffer mixture |
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 365 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Protocol:
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in water to prepare a stock solution of known concentration.
-
Sample Solutions: Prepare solutions of this compound in the desired laboratory media at the target concentration.
-
Derivatization Reagent: Prepare a solution of DNFB in a suitable solvent (e.g., methanol).
-
-
Derivatization Procedure:
-
To a specific volume of the standard or sample solution, add the derivatization reagent and a buffer solution (e.g., TRIS buffer).
-
Incubate the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow the derivatization reaction to complete.
-
Cool the solution to room temperature and dilute with the mobile phase to the final concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the this compound derivative.
-
-
Quantification:
-
Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard solution.
-
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Protocol:
-
Acid Hydrolysis: Treat a this compound solution with a strong acid (e.g., 1N HCl) and heat at an elevated temperature (e.g., 80°C) for a defined period.[2] Neutralize the solution before derivatization and HPLC analysis.
-
Base Hydrolysis: Treat a this compound solution with a strong base (e.g., 1N NaOH) and heat.[2] Neutralize the solution before analysis.
-
Oxidative Degradation: Expose a this compound solution to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Store a this compound solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a this compound solution to UV light.
Analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products.
Microbiological Assay
A microbiological assay can be used to determine the biological activity (potency) of this compound, which can be compared to the chemical concentration determined by HPLC.
Protocol (Agar Diffusion Method):
-
Test Organism: Use a susceptible bacterial strain, such as Staphylococcus aureus or Bacillus subtilis.
-
Culture Medium: Use an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Preparation of Plates: Inoculate the agar medium with the test organism and pour it into petri dishes.
-
Application of Samples: Create wells in the agar and add known concentrations of the this compound standard and the test samples.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for a specified time.
-
Measurement: Measure the diameter of the zones of inhibition around the wells.
-
Calculation: Construct a standard curve by plotting the zone diameter against the logarithm of the this compound concentration. Determine the potency of the test samples from the standard curve.
Data Presentation
Quantitative data from stability studies should be summarized in clearly structured tables for easy comparison.
Table 1: Stability of this compound in Various Intravenous Fluids at Different Temperatures
| IV Fluid | Concentration | Temperature | Initial Concentration (%) | After 24 hours (%) | After 48 hours (%) | After 7 days (%) |
| 0.9% NaCl | 1 mg/mL | 4°C | 100 | >95 | >95 | >90 |
| 0.9% NaCl | 1 mg/mL | 25°C | 100 | >95 | >90 | Not Recommended |
| D5W | 1 mg/mL | 4°C | 100 | >95 | >95 | >90 |
| D5W | 1 mg/mL | 25°C | 100 | >95 | >90 | Not Recommended |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Table 2: Stability of this compound in Microbiological Media at 37°C
| Medium | Concentration | Initial Concentration (%) | After 6 hours (%) | After 12 hours (%) | After 24 hours (%) |
| Mueller-Hinton Broth | 10 µg/mL | 100 | >90 | >85 | >80 |
| Tryptic Soy Broth | 10 µg/mL | 100 | >90 | >85 | >80 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Table 3: Results of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products Identified |
| 1N HCl | 4 hours | 80°C | ~25% | Kanosamine, Nebramine[2] |
| 1N NaOH | 8 hours | 80°C | ~15% | Deoxystreptamine, Nebramine, Deoxystreptamine-kanosaminide[2] |
| 3% H₂O₂ | 24 hours | Room Temp | ~10% | Oxidation Products |
| Heat | 48 hours | 70°C | ~12% | Thermal Degradants |
| UV Light | 24 hours | Room Temp | <5% | Photodegradants |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and chemical degradation pathways.
Caption: Experimental workflow for assessing this compound stability.
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of Tobramycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tobramycin, an aminoglycoside antibiotic, is a critical therapeutic agent for treating various bacterial infections. Its highly polar nature and lack of a significant UV-absorbing chromophore present considerable challenges for purity analysis using conventional High-Performance Liquid Chromatography (HPLC) with UV detection. This application note details robust HPLC methods for the determination of this compound purity, addressing these analytical hurdles through various derivatization and non-derivatization techniques. The protocols provided are suitable for quality control, stability testing, and research applications.
The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) both outline official methods for this compound analysis. The USP monograph frequently involves pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB).[1][2][3] The European Pharmacopoeia, on the other hand, describes a method utilizing a polymeric reversed-phase column followed by post-column addition of a strong base and pulsed amperometric detection (PAD).[4][5][6]
Analytical Approaches
Two primary strategies are employed for the HPLC analysis of this compound:
-
Pre-column Derivatization: This is the most common approach to enhance the detectability of this compound. A derivatizing agent is reacted with the amino groups of this compound to introduce a chromophore or fluorophore. Common derivatizing agents include:
-
Orthophthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[7]
-
2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amines to form UV-active derivatives.[1][2]
-
1-Naphthyl isothiocyanate (NITC): Reacts with primary and secondary amines to yield derivatives detectable by UV.[8]
-
-
Non-Derivatization Methods: These methods circumvent the need for a chemical derivatization step, simplifying sample preparation.
-
Charged Aerosol Detection (CAD): A universal detection method that is not dependent on the optical properties of the analyte. The USP has developed an HPLC-CAD method for this compound and its related compounds.[9]
-
Direct UV Detection at Low Wavelengths: Some methods have been developed that allow for the direct UV detection of this compound at low wavelengths, such as 210 nm, often requiring specific mobile phase conditions to enhance sensitivity.[1][10][11][12]
-
Pulsed Amperometric Detection (PAD): As mentioned in the European Pharmacopoeia, this highly selective and sensitive technique is suitable for the analysis of aminoglycosides.[4][5][6]
-
Refractive Index (RI) Detection: A universal, but less sensitive, detection method that has been applied to this compound analysis.[13]
-
Experimental Protocols
This section provides detailed protocols for two common HPLC methods for this compound purity analysis: a pre-column derivatization method using OPA and a direct UV detection method.
Protocol 1: Pre-column Derivatization with Orthophthalaldehyde (OPA) and Fluorescence Detection
This method is based on the pre-column derivatization of this compound with OPA, followed by reversed-phase HPLC with fluorescence detection, offering high sensitivity.[7]
1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophthalaldehyde (OPA)
-
2-Mercaptoethanol (2-ME)
-
Boric Acid
-
Sodium Hydroxide
2. Preparation of Solutions
-
Borate Buffer (0.4 M, pH 10.4): Dissolve an appropriate amount of boric acid in water, adjust the pH to 10.4 with sodium hydroxide, and dilute to the final volume.
-
OPA Reagent: Prepare a solution of 5 mg/mL OPA in the borate buffer. Add 2-mercaptoethanol to a final concentration of 1% v/v. This reagent should be prepared fresh.
-
Sample Diluent: Acetonitrile:Water (60:40, v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound Reference Standard in the sample diluent to achieve a known concentration.
-
Sample Solution: Dilute the this compound sample with the sample diluent to a concentration within the linear range of the assay.
3. Derivatization Procedure
-
In an autosampler vial or a suitable micro-vial, mix equal volumes (e.g., 100 µL) of the standard or sample solution and the OPA reagent.[7]
-
Allow the reaction to proceed for a programmed time, typically around 30 minutes at room temperature, for optimal derivative formation.[7]
-
Inject the derivatized solution onto the HPLC system.
4. HPLC Conditions
| Parameter | Value |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with a mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and instrument. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | Fluorescence Detector |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 455 nm |
Protocol 2: Direct UV Detection Method
This method offers a simpler and more rapid analysis by avoiding the derivatization step.[10][11][12]
1. Materials and Reagents
-
This compound Reference Standard
-
Diammonium Hydrogen Phosphate
-
Tetramethylammonium Hydroxide
-
Water (HPLC grade)
2. Preparation of Solutions
-
Mobile Phase (0.05 M Diammonium Hydrogen Phosphate, pH 10.0): Dissolve an appropriate amount of diammonium hydrogen phosphate in water to make a 0.05 M solution. Adjust the pH to 10.0 using tetramethylammonium hydroxide. Filter and degas the mobile phase before use.[1][10][11][12]
-
Standard Solution: Accurately weigh and dissolve the this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.60 mg/mL).[10][11]
-
Sample Solution: Dilute the this compound sample with the mobile phase to a concentration within the linear range of the assay.
3. HPLC Conditions
| Parameter | Value |
| Column | Purosphere RP-8e, 250 mm × 4.6 mm, 5 µm[1][10][11] |
| Mobile Phase | Isocratic: 0.05 M diammonium hydrogen phosphate, pH 10.0[1][10][11] |
| Flow Rate | 1.0 mL/min[1][10][11] |
| Injection Volume | 50 µL[11] |
| Column Temperature | 25 °C[1][10][11] |
| Detection | UV-Vis Detector at 210 nm[1][10][11] |
Data Presentation
The following tables summarize quantitative data from various published HPLC methods for this compound analysis.
Table 1: Method Performance with Derivatization
| Parameter | OPA Derivatization[7] | NITC Derivatization[8] | DNFB Derivatization (USP modified)[2][3] |
| Linearity Range | Up to 1.2 nmoles | 0.93 - 9.34 mg/L | 0.1% - 150% of 3 mg/mL |
| Correlation Coefficient (r²) | 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | Approx. 400x better than UV | 0.23 mg/L | Not Reported |
| Precision (%RSD) | Not Reported | Intra-day: < 2.1%, Inter-day: < 5.2% | Assay: < 0.9%, Related Substances: < 19.7% |
| Accuracy/Recovery (%) | Not Reported | > 99% | 99.6% - 100.7% |
Table 2: Method Performance without Derivatization
| Parameter | Direct UV Detection[1][10][11] | Charged Aerosol Detection (CAD)[9] | Refractive Index (RI) Detection[13] |
| Linearity Range | 0.47 - 0.71 mg/mL | Not specified, validated for impurity quantification | 0.25 - 2.50 mg/mL |
| Correlation Coefficient (r²) | > 0.9998 | Not Reported | 0.9996 |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.071 mg/mL |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | 0.23 mg/mL |
| Precision (%RSD) | Within-day: 0.29%, Between-day: 0.54% | Impurity spikes at 0.1% level: RSD < 10.0% | 0.20% - 2.40% |
| Accuracy/Recovery (%) | 99.0% - 100.0% | Met criteria | 98.00% - 99.64% |
Visualizations
Caption: Experimental workflow for this compound purity analysis using HPLC with pre-column OPA derivatization.
Caption: Experimental workflow for this compound purity analysis using HPLC with direct UV detection.
References
- 1. A simple and rapid high-performance liquid chromatographic method for determining this compound in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. clinichrom.com [clinichrom.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. antecscientific.com [antecscientific.com]
- 7. agilent.com [agilent.com]
- 8. Trace analysis of this compound in human plasma by derivatization and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. phmethods.net [phmethods.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] A simple and rapid high-performance liquid chromatographic method for determining this compound in pharmaceutical formulations by direct UV detection | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing and Selecting Tobramycin Resistance in Laboratory Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for inducing and selecting tobramycin-resistant bacterial strains in a laboratory setting. The protocols outlined below are foundational for studying resistance mechanisms, evaluating the efficacy of new antimicrobial agents, and understanding the evolutionary pathways that lead to antibiotic resistance.
Introduction
This compound is an aminoglycoside antibiotic that functions by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and ultimately cell death.[1] It is particularly effective against aerobic Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa.[1][2] However, the emergence of this compound resistance poses a significant clinical challenge. Understanding the mechanisms by which bacteria develop resistance is crucial for the development of new therapeutic strategies.
Resistance to this compound can arise through several mechanisms:
-
Enzymatic Modification: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the this compound molecule, rendering it inactive.[1][3]
-
Target Site Modification: Mutations in the ribosomal RNA or ribosomal proteins can reduce the binding affinity of this compound to its target.[1][3]
-
Reduced Uptake/Impermeability: Changes in the bacterial cell envelope, such as alterations in outer membrane proteins or lipopolysaccharide, can limit the entry of this compound into the cell.[4][5]
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport this compound out of the cell.[4][6]
The following protocols describe methods for inducing this compound resistance through in vitro evolution and for quantifying the level of resistance.
Experimental Protocols
Protocol 1: Induction of this compound Resistance via Serial Passage
This protocol describes a multi-step process for generating this compound-resistant mutants by repeatedly exposing a bacterial population to sub-inhibitory concentrations of the antibiotic.[7][8][9] This method mimics the gradual development of resistance that can occur during prolonged antibiotic therapy.
Materials:
-
Bacterial strain of interest (e.g., E. coli, P. aeruginosa)
-
This compound stock solution
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)
-
Sterile culture tubes or a 96-well microtiter plate
-
Spectrophotometer
-
Incubator
-
Sterile pipette tips and other laboratory consumables
Procedure:
-
Initial MIC Determination: Before starting the serial passage experiment, determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the parental bacterial strain using the protocol for Broth Microdilution MIC Assay (Protocol 2).
-
Preparation of Inoculum:
-
Inoculate a single colony of the parental strain into 5 mL of the appropriate growth medium.
-
Incubate overnight at 37°C with shaking (e.g., 250 rpm) to generate a saturated culture.
-
Back-dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of 0.01. This will be the starting culture for the experiment.[8]
-
-
Serial Passage:
-
Prepare a series of culture tubes or wells in a microtiter plate with increasing concentrations of this compound. A common starting point is to use a concentration equal to 0.5x the initial MIC.[8]
-
Inoculate the prepared tubes/wells with the diluted bacterial culture. It is recommended to set up at least three parallel lineages to assess the reproducibility of the evolutionary trajectory.[8]
-
Incubate the cultures at 37°C with shaking until they reach the mid-logarithmic phase of growth (e.g., OD600 of 0.5-0.7).[8]
-
From the culture that grew at the highest concentration of this compound, take an aliquot and use it to inoculate a new series of tubes/wells with a fresh gradient of this compound concentrations. The new concentration gradient should start from the concentration in which growth was observed and increase, typically in two-fold increments.
-
Repeat this process for a desired number of passages (e.g., 10-20 passages) or until a significant increase in the MIC is observed.[7]
-
-
Confirmation of Resistance:
-
After the final passage, isolate a single colony from the population that has grown at the highest this compound concentration.
-
Determine the MIC of this isolate using the Broth Microdilution MIC Assay (Protocol 2) and compare it to the MIC of the original parental strain.
-
The resistant strain can be stored as a glycerol stock at -80°C for future experiments.
-
Protocol 2: Broth Microdilution MIC Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that inhibits the visible growth of a bacterium.[10][11] This is a quantitative method for assessing the level of antibiotic resistance.
Materials:
-
Bacterial strain to be tested
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[12]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[11]
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of the 96-well plate.
-
Typically, 100 µL of MHB is added to wells 2 through 12.
-
200 µL of the highest this compound concentration is added to well 1.
-
100 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded.
-
Well 11 serves as a positive control for bacterial growth (no antibiotic), and well 12 serves as a negative control for sterility (no bacteria).[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 16-20 hours.[13]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[10]
-
A microplate reader can also be used to measure the OD600 of each well for a more quantitative assessment.
-
Data Presentation
The quantitative data generated from these experiments can be summarized in tables for easy comparison.
Table 1: Example of MIC Data for Parental and Evolved Strains
| Strain | Passage Number | This compound MIC (µg/mL) | Fold Change in MIC |
| Parental Strain | 0 | 2 | - |
| Evolved Lineage 1 | 10 | 32 | 16 |
| Evolved Lineage 2 | 10 | 64 | 32 |
| Evolved Lineage 3 | 10 | 32 | 16 |
Visualizations
The following diagrams illustrate the experimental workflows and the mechanisms of this compound resistance.
Caption: Workflow for inducing and selecting this compound resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Parallel Evolution of this compound Resistance across Species and Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. Revealing AMP mechanisms of action through resistance evolution and quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serial passage – REVIVE [revive.gardp.org]
- 10. emerypharma.com [emerypharma.com]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. protocols.io [protocols.io]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Studying the Post-Antibiotic Effect of Tobramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin, an aminoglycoside antibiotic, is a potent bactericidal agent primarily used against Gram-negative bacteria, particularly Pseudomonas aeruginosa, and some Gram-positive bacteria like Staphylococcus aureus.[1][2] Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis, leading to mistranslated proteins and ultimately cell death.[3][4][5] A key pharmacodynamic parameter of this compound is its post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth even after the antibiotic concentration has fallen below the Minimum Inhibitory Concentration (MIC).[3][6] Understanding the PAE is crucial for optimizing dosing regimens to maximize efficacy and minimize toxicity.[7]
These application notes provide a comprehensive overview and detailed protocols for the experimental setup to study the PAE of this compound.
Key Concepts
Post-Antibiotic Effect (PAE): The period of continued bacterial growth suppression after the removal of an antibiotic. The duration of the PAE is dependent on several factors, including the bacterial species, the antibiotic concentration, and the duration of exposure.[7][8] For this compound, the PAE is a significant contributor to its therapeutic efficacy, allowing for less frequent dosing intervals.[1]
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation.[9] Determination of the MIC is a prerequisite for conducting PAE studies, as PAE experiments are typically designed based on multiples of the MIC.
Data Presentation: Quantitative Summary of this compound's Post-Antibiotic Effect
The following tables summarize the duration of the post-antibiotic effect of this compound against two common pathogens, Pseudomonas aeruginosa and Staphylococcus aureus, under various experimental conditions as reported in the literature.
| Bacterial Strain | This compound Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) | Reference |
| Pseudomonas aeruginosa | 20 | 1 | ~2.0 | [10] |
| Pseudomonas aeruginosa | 5 | 1 | 0.8 - 2.0 | [10] |
| Pseudomonas aeruginosa | 1 | 1 | ~0.7 (disappears with longer half-life) | [10] |
| Pseudomonas aeruginosa | Not specified | 1 | 1.5 - 3.1 | [11] |
| Pseudomonas aeruginosa | Not specified | Not specified | Longer with lower elimination rate | [8] |
| Bacterial Strain | This compound Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) | Reference |
| Staphylococcus aureus | 20 | 1 | ~1.8 | [10] |
| Staphylococcus aureus | 5 | 1 | Varies with half-life | [10] |
| Staphylococcus aureus | 1 | 1 | 0.1 - 1.7 | [10] |
| Staphylococcus aureus | 4-8 mg/L | 1 | 5 - 10 | [12] |
| Staphylococcus aureus | 20 | 1 | ~2.5 | [7] |
| Staphylococcus aureus | 5 | 1 | Varies with time in dosing interval | [7] |
| Staphylococcus aureus | 1 | 1 | ~0 | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the target bacterium.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density at 600 nm (OD600) with a spectrophotometer.
-
Protocol 2: Determination of Post-Antibiotic Effect (PAE) by Viable Count Method
Objective: To measure the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound solution at a concentration of a multiple of the MIC (e.g., 4x, 8x, or 20x MIC)
-
Sterile broth (e.g., CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Centrifuge
-
Incubator
-
Water bath
Procedure:
-
Exposure to this compound:
-
Inoculate a flask of pre-warmed sterile broth with the bacterial culture to achieve a starting concentration of approximately 10^6 CFU/mL.
-
Add this compound to the culture at the desired multiple of the MIC.
-
Incubate the culture in a shaking water bath at 37°C for a defined period (e.g., 1 or 2 hours).
-
Prepare a control culture without this compound and treat it identically.
-
-
Removal of this compound:
-
After the exposure period, remove the this compound by either:
-
Dilution: Dilute the culture 1:1000 in pre-warmed sterile broth. This reduces the this compound concentration to well below the MIC.
-
Centrifugation and Washing: Centrifuge the culture, discard the supernatant, and resuspend the bacterial pellet in fresh, pre-warmed sterile broth. Repeat this washing step twice to ensure complete removal of the antibiotic.
-
-
-
Monitoring Bacterial Regrowth:
-
Incubate both the test (this compound-exposed) and control cultures in a shaking water bath at 37°C.
-
At hourly intervals (or more frequently), take samples from both cultures and perform viable counts by plating serial dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies.
-
-
Calculation of PAE:
-
Plot the log10 CFU/mL versus time for both the test and control cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
Where T is the time required for the count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
And C is the time required for the count in the control culture to increase by 1 log10.
-
-
Protocol 3: Determination of PAE by Enzymatic Inactivation Method
Objective: To rapidly inactivate this compound to accurately determine the PAE, especially when using high antibiotic concentrations.
Materials:
-
Same as Protocol 2, with the addition of:
-
Aminoglycoside-modifying enzyme (e.g., aminoglycoside acetyltransferase)
-
Acetyl coenzyme A (acetyl-CoA)
Procedure:
-
Exposure to this compound:
-
Follow step 1 of the Viable Count Method protocol.
-
-
Enzymatic Inactivation of this compound:
-
Instead of dilution or washing, add the aminoglycoside-modifying enzyme and acetyl-CoA to the culture at the end of the exposure period. This will rapidly inactivate the this compound.
-
-
Monitoring Bacterial Regrowth and PAE Calculation:
-
Follow steps 3 and 4 of the Viable Count Method protocol.
-
Protocol 4: Bioluminescence-Based Assay for PAE (Conceptual)
Objective: To provide a rapid, real-time method for assessing bacterial viability and PAE by measuring ATP levels.
Materials:
-
Bioluminescent bacterial strain (or a commercial ATP assay kit)
-
This compound solution
-
Sterile broth
-
Luminometer
-
96-well opaque microtiter plates
Procedure:
-
Exposure and Removal/Inactivation:
-
Follow steps 1 and 2 of either Protocol 2 or 3 in a 96-well plate format.
-
-
Bioluminescence Measurement:
-
Following antibiotic removal or inactivation, add the necessary reagents for the bioluminescence reaction (e.g., luciferin/luciferase from a kit if not using an auto-luminescent strain).
-
Measure the light output (in Relative Light Units, RLU) at regular intervals using a luminometer.
-
-
PAE Calculation:
-
The PAE is determined as the difference in time for the drug-treated culture to reach a predefined increase in luminescence (e.g., a 1.5-fold increase in log10 RLU) compared to the control culture.[13]
-
Mandatory Visualizations
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Caption: Logical relationship of this compound's action leading to the Post-Antibiotic Effect.
References
- 1. In vitro postantibiotic effect and postantibiotic leukocyte enhancement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of this compound-induced inhibition of protein synthesis with postantibiotic effect in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposome-Encapsulated this compound and IDR-1018 Peptide Mediated Biofilm Disruption and Enhanced Antimicrobial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alteration of postantibiotic effect during one dosing interval of this compound, simulated in an in vitro pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of pharmacokinetics on the postantibiotic effect exhibited by Pseudomonas aeruginosa following this compound exposure: application of an in-vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Duration and Clinical Relevance of Postantibiotic Effect in Relation to the Dosing Interval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-antibiotic effect of levofloxacin and this compound alone or in combination with cefepime against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Postantibiotic effect of aminoglycosides on staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent MIC results for Tobramycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during Minimum Inhibitory Concentration (MIC) testing of Tobramycin.
Frequently Asked Questions (FAQs)
1. Why am I seeing significant batch-to-batch variability in my this compound MIC results?
Inconsistent this compound MIC results can stem from several factors. Key areas to investigate include:
-
Media Composition: The concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in your Mueller-Hinton Broth (MHB) or Agar (MHA) can significantly impact this compound's activity.[1] Higher cation concentrations can antagonize the antibiotic's action, leading to falsely elevated MICs.
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense can result in higher MIC values, a phenomenon known as the "inoculum effect."[2] Conversely, an overly diluted inoculum may lead to falsely low MICs.
-
pH of the Media: this compound is most effective at a neutral or slightly alkaline pH. Acidic conditions can reduce its activity, leading to higher MICs.[3][4]
-
Quality Control (QC): Regular testing of reference QC strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, and Staphylococcus aureus ATCC® 29213™) is essential to ensure the accuracy and reproducibility of your results.[5][6]
2. My this compound MIC values are consistently higher than expected for my quality control strains. What should I do?
First, verify that you are using the correct, up-to-date CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines for MIC interpretation, as breakpoints can be revised.[7][8] If the breakpoints are correct, consider the following:
-
This compound Stock Solution: Ensure your this compound stock solution is properly prepared, stored, and has not expired. Improper storage can lead to degradation of the antibiotic.
-
Media Cation Concentration: Analyze the cation concentration of your Mueller-Hinton media. Consider using a cation-adjusted Mueller-Hinton Broth (CAMHB) to standardize this variable.
-
pH Verification: Check the final pH of your prepared media. It should be within the recommended range (typically 7.2-7.4).
-
Inoculum Standardization: Double-check your inoculum preparation procedure to ensure it consistently meets the 0.5 McFarland standard.[2]
3. Can the type of MIC testing method (e.g., broth microdilution vs. agar dilution) affect the results for this compound?
Yes, minor variations can occur between different methods. While both broth microdilution and agar dilution are considered reference methods by CLSI, inherent differences in the techniques can lead to slight discrepancies in MIC values.[9][10] It is crucial to maintain consistency in the chosen method throughout a study for comparable results. The E-test, a gradient diffusion method, can also be used and generally shows good correlation with reference methods, but occasional discrepancies can occur.[5]
4. How does the growth phase of the bacteria affect this compound MIC results?
The physiological state of the bacteria is important. For standardized MIC testing, bacteria should be in the logarithmic phase of growth to ensure active metabolism and susceptibility to the antibiotic.[2] Using bacteria from an old plate or a stationary phase culture can lead to more resistant phenotypes and consequently, higher MIC values.
Troubleshooting Inconsistent this compound MIC Results
This guide provides a systematic approach to troubleshooting inconsistent this compound MIC results.
Diagram: Troubleshooting Workflow for Inconsistent this compound MICs
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Data on Factors Influencing this compound MIC
Table 1: Effect of Divalent Cations on this compound MIC against P. aeruginosa
| Cation Concentration | Approximate Fold-Increase in MIC |
| Low (Physiological Levels) | Baseline |
| Moderately Elevated | 2 to 4-fold |
| High | > 4-fold |
Note: The exact fold-increase can vary depending on the bacterial strain and the specific cation (Mg²⁺ or Ca²⁺).[1]
Table 2: Influence of pH on this compound MIC against P. aeruginosa
| pH of Media | Relative this compound Activity | Expected MIC Change |
| 5.5 | Significantly Reduced | High Increase |
| 6.5 | Reduced | Moderate Increase |
| 7.4 | Optimal | Baseline |
Note: Acidic pH reduces the uptake of this compound into the bacterial cell.[3][4]
Experimental Protocols
Broth Microdilution MIC Testing Protocol (CLSI M07)
This protocol outlines the general steps for performing broth microdilution MIC testing for this compound.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute the standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculate Microtiter Plate: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Read MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution MIC Testing Protocol (CLSI M07)
This protocol provides a general outline for the agar dilution method.
-
Prepare this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Add 2 mL of each this compound dilution to 18 mL of molten and cooled (45-50°C) Mueller-Hinton Agar.
-
Mix well and pour into sterile petri dishes. Allow the agar to solidify. Include a drug-free control plate.
-
-
Prepare Inoculum: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculate Plates: Spot-inoculate approximately 1-10 µL of the standardized bacterial suspension onto the surface of each this compound-containing agar plate and the control plate. An inoculum-replicating device can be used for this purpose.
-
Incubate: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Read MIC: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or a faint haze.
Mechanism of Action and Resistance
Diagram: this compound Mechanism of Action
Caption: Simplified pathway of this compound's mechanism of action in Gram-negative bacteria.
References
- 1. Effect of cation content of agar on the activity of gentamicin, this compound, and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altuner.me [altuner.me]
- 3. Effect of pH on the antimicrobial susceptibility of planktonic and biofilm-grown clinical Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Breakpoints for Predicting Pseudomonas aeruginosa Susceptibility to Inhaled this compound in Cystic Fibrosis Patients: Use of High-Range Etest Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2813. Impact of a Recent Change in this compound Breakpoints (CLSI) on the Proportion of Pseudomonas aeruginosa Clinical Isolates that are Multidrug-Resistant: CANWARD, 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clsjournal.ascls.org [clsjournal.ascls.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Tobramycin Concentration for Effective Bacterial Growth Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tobramycin. Our aim is to help you overcome common challenges and optimize your experimental workflows for accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Values
Q: We are observing significant variability in our this compound MIC results for the same bacterial strain across different experiments. What could be the cause?
A: Inconsistent MIC values for this compound can arise from several factors. Here are the most common causes and their solutions:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than intended inoculum can lead to falsely elevated MICs.
-
Solution: Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. Always prepare fresh inoculum for each experiment.
-
-
Cation Concentration in Media: The concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in your Mueller-Hinton Broth (MHB) significantly impacts this compound's activity.[1] this compound, being positively charged, can be antagonized by these cations for binding sites on the bacterial surface.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistent and physiologically relevant cation concentrations.
-
-
pH of the Medium: this compound is most effective at a neutral or slightly alkaline pH.[1] Acidic conditions can reduce its potency.
-
Solution: Verify that the pH of your MHB is between 7.2 and 7.4 after autoclaving and before use.
-
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC readings.
-
Solution: Strictly adhere to the recommended incubation conditions, typically 16-20 hours at 35 ± 2°C for most aerobic bacteria.[2]
-
-
Anaerobic Conditions: this compound requires oxygen for active transport into the bacterial cell.[3] Under anaerobic or microaerophilic conditions, its efficacy is significantly reduced, leading to higher MICs.[4]
-
Solution: Ensure adequate aeration during incubation unless specifically studying anaerobic resistance. For facultative anaerobes, ensure consistent atmospheric conditions between experiments.
-
Issue 2: Unexpected this compound Resistance in a Susceptible Strain
Q: A bacterial strain that is reported to be susceptible to this compound is showing resistance in our assays. Why might this be happening?
A: Apparent resistance in a known susceptible strain can be alarming. Here are some potential reasons:
-
Spontaneous Mutations: Bacteria can develop spontaneous mutations that confer resistance. Common mutations associated with this compound resistance are found in genes like fusA1 and ptsP.[5][6]
-
Solution: If you suspect resistance development, it is advisable to perform genetic sequencing to identify potential resistance-conferring mutations.
-
-
Efflux Pump Overexpression: Some bacteria can actively pump this compound out of the cell, leading to increased resistance. This is a known mechanism in organisms like Pseudomonas aeruginosa.[7][8]
-
Biofilm Formation: Bacteria within a biofilm are notoriously more resistant to antibiotics than their planktonic counterparts. Sub-inhibitory concentrations of this compound can sometimes even induce biofilm formation.
-
Solution: If working with biofilm-forming strains, standard MIC tests may not be representative of the antibiotic's efficacy. Consider using specific biofilm susceptibility testing methods.
-
-
Inactivation by Media Components: Although less common with standardized media, certain components in complex or non-standard media could potentially inactivate this compound.
-
Solution: Stick to CLSI-recommended media like Mueller-Hinton for susceptibility testing to ensure reproducibility and comparability of results.
-
Issue 3: No Zone of Inhibition in Kirby-Bauer Disk Diffusion Assay
Q: We are not observing any zone of inhibition around the this compound disk for a susceptible control strain in our Kirby-Bauer assay. What could be the issue?
A: The absence of a zone of inhibition when one is expected is a clear indicator of a problem in the experimental setup.[9] Here’s a checklist to troubleshoot this issue:
-
Antibiotic Disk Potency: The this compound disks may have lost their potency due to improper storage.
-
Solution: Store antibiotic disks at the recommended temperature (typically -20°C to +8°C) in a dry environment.[10] Always use disks that are within their expiration date. It is also good practice to test a new batch of disks with a known quality control strain.
-
-
Inoculum Density: An overly dense bacterial lawn can overwhelm the antibiotic, resulting in no visible zone of inhibition.
-
Solution: Ensure your inoculum is standardized to a 0.5 McFarland standard.[2]
-
-
Agar Depth: The depth of the Mueller-Hinton agar in the petri dish is crucial for proper antibiotic diffusion.
-
Solution: The agar depth should be uniform and between 4-6 mm.[2] Plates that are too deep will result in smaller zones, and in extreme cases, no zone at all.
-
-
Improper Disk Application: If the disk is not in firm contact with the agar surface, the antibiotic will not diffuse properly.
-
Solution: After placing the disk on the agar, gently press it down with sterile forceps to ensure complete contact.[2]
-
-
Rapid Bacterial Growth: Some bacteria grow so rapidly that they can outpace the diffusion of the antibiotic.
-
Solution: Ensure that the plates are incubated within 15 minutes of applying the antibiotic disks.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA.[3] This binding causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] The production of these aberrant proteins disrupts various cellular processes, ultimately leading to bacterial cell death.[3]
Q2: What are the typical MIC ranges for this compound against common pathogens?
A: MIC values can vary between strains, but here are some generally accepted ranges based on CLSI guidelines.
| Bacterial Species | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Enterobacterales | ≤ 2 | 4 | ≥ 8 |
| Pseudomonas aeruginosa | ≤ 2 | 4 | ≥ 8 |
| Acinetobacter spp. | ≤ 4 | 8 | ≥ 16 |
| Staphylococcus aureus | ≤ 2 | 4 | ≥ 8 |
Data based on recent CLSI M100-Ed33 updates. Breakpoints can be subject to change.[11][12][13]
Q3: How do I interpret the zone of inhibition diameters for the Kirby-Bauer test with a 10 µg this compound disk?
A: The interpretation of zone diameters is dependent on the bacterial species being tested.
| Bacterial Species | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |
| Enterobacteriaceae | ≥ 15 | 13 - 14 | ≤ 12 |
| Pseudomonas aeruginosa | ≥ 15 | 13 - 14 | ≤ 12 |
| Acinetobacter species | ≥ 15 | 13 - 14 | ≤ 12 |
| Staphylococcus species | ≥ 15 | 13 - 14 | ≤ 12 |
These values are based on CLSI guidelines and should be used as a reference. Always consult the latest CLSI documents for the most current interpretive criteria.[14]
Q4: Can this compound be used in combination with other antibiotics?
A: Yes, this compound is often used in combination with other antibiotics to enhance its efficacy and broaden its spectrum of activity. For example, it can be used synergistically with beta-lactam antibiotics. The beta-lactam can damage the bacterial cell wall, which may facilitate the entry of this compound into the cell.
Q5: What is the post-antibiotic effect (PAE) of this compound?
A: The post-antibiotic effect is the suppression of bacterial growth that persists after the antibiotic concentration has fallen below the MIC. This compound exhibits a concentration-dependent PAE, meaning that higher concentrations and longer exposure times lead to a more prolonged PAE. This effect is attributed to the persistent disruption of protein synthesis even after the drug has been removed from the environment.[15]
Experimental Protocols
Protocol 1: this compound MIC Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., water or buffer). Filter-sterilize the stock solution.
-
Prepare Serial Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Add 200 µL of the this compound stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculate the Plate: Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test for this compound
This protocol is a standard procedure for assessing bacterial susceptibility to antibiotics.[2][16][17]
-
Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Apply Antibiotic Disk:
-
Using sterile forceps, place a 10 µg this compound disk onto the surface of the agar.
-
Gently press the disk to ensure it adheres firmly to the agar.
-
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Interpret Results: Compare the measured zone diameter to the interpretive standards provided by CLSI to determine if the organism is susceptible, intermediate, or resistant to this compound.
Visualizations
Caption: Mechanism of this compound action on a bacterial cell.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for Kirby-Bauer disk diffusion susceptibility testing.
References
- 1. In Vitro Activity of this compound and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Parallel Evolution of this compound Resistance across Species and Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Evolution of this compound Resistance across Species and Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of Acquired this compound Resistance in the Shift to the Viable but Non-Culturable State in Pseudomonas aeruginosa [mdpi.com]
- 8. ora.uniurb.it [ora.uniurb.it]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. micromasterlab.com [micromasterlab.com]
- 11. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 12. academic.oup.com [academic.oup.com]
- 13. jmilabs.com [jmilabs.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Correlation of this compound-induced inhibition of protein synthesis with postantibiotic effect in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 17. goldbio.com [goldbio.com]
Technical Support Center: Tobramycin Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the factors affecting the stability of Tobramycin in cell culture media, along with troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in cell culture media?
A1: The stability of this compound in cell culture media is primarily influenced by temperature, pH, and the composition of the medium itself. Key factors include:
-
Temperature: Elevated temperatures, such as the standard 37°C used for cell culture, can accelerate the degradation of this compound.
-
pH: this compound is most stable in a pH range of 1 to 11 in aqueous solutions. However, the physiological pH of cell culture media (typically 7.2-7.4) is where oxidation becomes the major degradation pathway.[1] Extreme pH levels can lead to hydrolysis.[1]
-
Media Components: Components within the cell culture medium, such as divalent cations, reducing agents, and high concentrations of glucose, can interact with this compound and affect its stability and activity.[1]
-
Light Exposure: Like many antibiotics, prolonged exposure to light can contribute to the degradation of this compound.[2]
Q2: How long is this compound stable in complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS) at 37°C?
Q3: Can I pre-mix this compound into my cell culture medium and store it?
A3: It is best practice to add this compound to the cell culture medium immediately before use. If you need to prepare a batch of complete medium with this compound, it should be stored at 2-8°C and protected from light. Under these conditions, the supplemented medium is generally recommended to be used within 2 to 4 weeks.
Q4: Are there any known interactions between this compound and common cell culture media components?
A4: Yes, several components can interact with this compound:
-
Divalent Cations (e.g., Ca²⁺, Mg²⁺): The activity of aminoglycosides like this compound can be antagonized by divalent cations. These ions can interfere with the binding of the antibiotic to the bacterial cell surface.
-
High Glucose Concentrations: Increased glucose levels in the medium can accelerate the degradation of this compound.[1] This is particularly relevant for high-glucose DMEM formulations.
-
Bicarbonate Buffering System: The bicarbonate buffer system, essential for maintaining pH in a CO₂ incubator, can act synergistically with this compound against planktonic bacteria.[3] This interaction may influence the antibiotic's effectiveness.
-
Serum Components: While specific interactions are not well-documented, proteins in FBS could potentially bind to this compound, although protein binding of this compound is generally considered to be low.
Q5: Can I autoclave cell culture medium containing this compound?
A5: No, this compound should not be autoclaved with the cell culture medium. This compound is heat-liable, and autoclaving will lead to its degradation. It should be filter-sterilized and added to the sterile medium aseptically.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Apparent loss of this compound activity (e.g., bacterial contamination in a supposedly protected culture). | 1. Degradation over time: this compound may have degraded due to prolonged incubation at 37°C. 2. Improper storage: Stock solutions or supplemented media may have been stored improperly (e.g., at room temperature or exposed to light). 3. Interaction with media components: High glucose, divalent cations, or other components may be reducing this compound's effectiveness. | 1. Refresh the cell culture medium with freshly prepared this compound every 2-3 days. 2. Ensure this compound stock solutions are stored at the recommended temperature (typically 2-8°C or frozen) and protected from light. Store supplemented media at 2-8°C for no longer than 2-4 weeks. 3. If using a high-glucose medium, consider switching to a lower glucose formulation if appropriate for your cells. Be mindful of the divalent cation concentration in your medium. |
| Precipitate forms after adding this compound to the medium. | 1. High concentration: The concentration of this compound may be too high, leading to precipitation. 2. pH incompatibility: The pH of the this compound stock solution may be significantly different from the medium, causing precipitation upon mixing. 3. Interaction with other supplements: this compound may be interacting with other additives in the medium. | 1. Ensure the final concentration of this compound is within the recommended range for your application. 2. Check the pH of your this compound stock solution and adjust if necessary before adding it to the medium. 3. Add supplements to the medium one at a time, allowing each to dissolve completely before adding the next. |
| Inconsistent experimental results when using this compound. | 1. Variable this compound concentration: Inconsistent preparation of stock solutions or degradation during storage can lead to variable effective concentrations. 2. Batch-to-batch variation in media or serum: Different lots of media or FBS may have varying levels of components that interact with this compound. | 1. Prepare a large batch of this compound stock solution, aliquot, and store frozen to ensure consistency. 2. When starting a new series of experiments, test a new lot of medium or FBS for its impact on your experimental system. Consider performing a stability study of this compound in the new batch of medium (see Experimental Protocols). |
Data on this compound Stability
While specific data in common cell culture media is limited, the following table summarizes stability data from related conditions to provide general guidance.
| Condition | Parameter | Value | Reference |
| Aqueous Solution (pH 7, 0.01M Phosphate Buffer) | t₉₀ (time to 90% concentration) at 80°C | 70 hours | [1] |
| Peritoneal Dialysis Solution (Icodextrin) | % Remaining at 24 hours (37°C) | 90.0% ± 8.1% | [4] |
| Peritoneal Dialysis Solution (Icodextrin) | % Remaining at 7 days (25°C) | 90.5% ± 4.3% | [4] |
| Peritoneal Dialysis Solution (Icodextrin) | % Remaining at 14 days (4°C) | 94.6% ± 2.3% | [4] |
Experimental Protocols
Protocol: Determining the Half-Life of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium under your experimental conditions.
1. Materials:
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound powder or sterile solution
-
Sterile, conical tubes (50 mL)
-
Calibrated incubator at 37°C with desired CO₂ level
-
Method for quantifying this compound concentration (e.g., HPLC, LC-MS/MS, or a validated immunoassay)
-
Sterile filters (0.22 µm)
2. Procedure:
-
Prepare a fresh solution of this compound in your complete cell culture medium at the desired working concentration.
-
Filter-sterilize the this compound-supplemented medium.
-
Aliquot the medium into sterile conical tubes.
-
Place the tubes in the incubator (37°C, with appropriate CO₂).
-
At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove one tube from the incubator.
-
Immediately store the collected sample at -80°C until analysis to prevent further degradation.
-
Quantify the concentration of this compound in each sample using a validated analytical method.
-
Plot the concentration of this compound versus time and calculate the half-life (t₁/₂) using first-order decay kinetics.
Protocol: Sample Preparation for LC-MS/MS Analysis of this compound in Cell Culture Medium
This is an example protocol and may need optimization for your specific equipment and medium.
-
Thaw the medium samples collected from the stability study.
-
To a 25 µL aliquot of the medium sample, add 25 µL of an internal standard solution (e.g., this compound-d5 at 5 µg/mL).[1]
-
Add 200 µL of 2.5% trichloroacetic acid to precipitate proteins.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: this compound degradation pathways under different pH conditions.
Caption: Factors influencing the stability of this compound in cell culture.
Caption: Workflow for assessing this compound stability in cell culture media.
References
Technical Support Center: Preventing Tobramycin Precipitation in Phosphate-Buffered Saline (PBS)
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Tobramycin in phosphate-buffered saline (PBS).
Troubleshooting Guides
Issue: A precipitate forms immediately upon dissolving this compound in PBS.
Question: I am trying to prepare a this compound solution in standard PBS (pH 7.4), and a white precipitate is forming. How can I prevent this?
Answer:
The precipitation of this compound in PBS is a common issue arising from an ionic interaction between the positively charged this compound molecule and the negatively charged phosphate ions in the buffer. This compound is a polycationic aminoglycoside at physiological pH, which can form insoluble salts with phosphate anions, particularly monobasic sodium phosphate.
Here are several strategies to prevent precipitation:
1. Lower the Concentration of this compound or Phosphate:
-
This compound Concentration: The solubility of this compound in PBS at pH 7.2 is approximately 10 mg/mL.[1] If your protocol allows, using a lower concentration of this compound is the simplest way to avoid precipitation.
-
Phosphate Concentration: If a high concentration of this compound is required, consider using a PBS formulation with a lower phosphate concentration (e.g., 5 mM instead of the standard 10 mM).
2. Adjust the pH of the this compound Solution:
-
Acidic Dissolution: this compound is more soluble at a lower pH. You can dissolve the this compound powder in sterile, nuclease-free water first and then lower the pH to between 3.0 and 5.5 with a small amount of sterile HCl or sulfuric acid before adding it to the PBS components. After it is fully dissolved, the pH can be carefully adjusted back to the desired physiological range.
3. Modify the Order of Component Mixing:
-
Dissolve this compound in Saline First: Dissolve the this compound powder in the sodium chloride solution component of the PBS first. Separately, prepare the phosphate buffer component. Then, slowly add the phosphate buffer solution to the this compound-saline solution while stirring. This gradual introduction of phosphate ions can help prevent rapid precipitation.
4. Use an Alternative Buffer System:
-
For experiments sensitive to phosphate or where high concentrations of this compound are necessary, consider using a different buffer system. See the "Alternative Buffer Recommendations" section for more details.
Issue: My this compound-PBS solution is clear initially but becomes cloudy over time, especially when stored at 4°C.
Question: I successfully dissolved this compound in PBS without any immediate precipitate. However, after storing the solution in the refrigerator, it became cloudy. Why is this happening and how can I ensure its stability?
Answer:
The stability of this compound in PBS can be influenced by temperature and storage time.
-
Temperature Effects: The solubility of many salts, including potential this compound-phosphate salts, decreases at lower temperatures. This can lead to delayed precipitation when the solution is refrigerated.
-
Storage Time: It is generally not recommended to store aqueous solutions of this compound for more than one day.[1]
Recommendations for Storage:
-
Prepare Fresh Solutions: The best practice is to prepare your this compound-PBS solution fresh for each experiment.
-
Room Temperature Storage for Short Periods: If short-term storage is necessary, keeping the solution at room temperature for a few hours is often better than refrigeration to avoid temperature-induced precipitation. However, be mindful of potential microbial growth.
-
Consider Alternative Buffers for Long-Term Studies: For experiments requiring prolonged incubation, using a non-phosphate-based buffer is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for this compound precipitation in PBS?
A1: this compound is an aminoglycoside antibiotic with multiple amino groups. At physiological pH, these amino groups are protonated, making the this compound molecule polycationic (positively charged). Phosphate-buffered saline contains anionic (negatively charged) phosphate ions (H₂PO₄⁻ and HPO₄²⁻). The electrostatic attraction between the cationic this compound and the anionic phosphate ions can lead to the formation of an insoluble ionic complex, which precipitates out of the solution. Studies have shown a specific interaction with monobasic sodium phosphate.
Q2: What is the maximum concentration of this compound that can be dissolved in standard 1X PBS?
A2: The solubility of this compound in PBS at a pH of 7.2 is reported to be approximately 10 mg/mL.[1] However, this can be influenced by the exact composition of the PBS, temperature, and the purity of the this compound. It is always advisable to perform a small-scale solubility test if you are working near this concentration.
Q3: Are there alternative buffers I can use to avoid this precipitation issue?
A3: Yes, several alternative buffer systems are compatible with this compound and can be used for in vitro studies:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is a zwitterionic buffer that is known for its minimal interaction with metal ions and is less likely to precipitate with cationic compounds. It is a good alternative for cell culture and enzyme assays.
-
Tris (tris(hydroxymethyl)aminomethane): Tris buffer is another common alternative. It is important to adjust the pH of the Tris buffer to the desired physiological range, as its pH is temperature-dependent.
-
Saline (0.9% NaCl): For simple dilutions and short-term experiments where buffering capacity is not critical, sterile saline can be a suitable solvent for this compound.
Q4: Can I autoclave a this compound-PBS solution?
A4: It is not recommended to autoclave this compound in a PBS solution. The heat from autoclaving can accelerate the chemical interaction between this compound and phosphate, leading to precipitation and potential degradation of the antibiotic. It is best to prepare the solution by dissolving sterile this compound powder in sterile-filtered PBS under aseptic conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Approximate Solubility | Reference |
| Water | Neutral | Freely soluble | |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~10 mg/mL | [1] |
| HEPES Buffer | 7.4 | Generally higher than PBS, but specific quantitative data is limited. | |
| Tris-HCl Buffer | 7.4 | Generally higher than PBS, but specific quantitative data is limited. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in PBS (Up to 10 mg/mL)
-
Weigh the desired amount of sterile this compound sulfate powder in a sterile container.
-
Add a small volume of sterile, nuclease-free water to create a slurry.
-
Slowly add the required volume of sterile 1X PBS while continuously vortexing or stirring.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution is clear, it is ready for use. Prepare this solution fresh and do not store it for more than 24 hours at room temperature. Avoid refrigeration.
Protocol 2: Preparation of High-Concentration this compound Solution using pH Adjustment
-
Dissolve the this compound sulfate powder in sterile, nuclease-free water at a concentration higher than the final desired concentration.
-
Carefully adjust the pH of the this compound solution to ~4.0 with sterile 1N HCl.
-
In a separate sterile container, prepare a 2X PBS solution.
-
Slowly add the acidic this compound solution to the 2X PBS with vigorous stirring.
-
Adjust the final pH of the solution to the desired physiological range (e.g., 7.4) using sterile 1N NaOH.
-
Bring the solution to the final volume with sterile, nuclease-free water.
-
Sterile-filter the final solution through a 0.22 µm filter.
Protocol 3: Preparation of this compound in HEPES Buffer
-
Prepare a 1 M stock solution of HEPES.
-
Prepare a working solution of HEPES buffer (e.g., 20 mM) and adjust the pH to the desired value (e.g., 7.4) with 1N NaOH.
-
Add any necessary salts, such as NaCl, to achieve isotonicity (e.g., 150 mM NaCl).
-
Dissolve the this compound sulfate powder directly into the HEPES buffer.
-
Sterile-filter the final solution.
Visualizations
Caption: Decision workflow for preparing this compound solutions.
Caption: Factors influencing this compound stability in buffered solutions.
References
Addressing the impact of divalent cations on Tobramycin activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the in vitro activity of tobramycin, with a specific focus on the impact of divalent cations.
Frequently Asked Questions (FAQs)
Q1: We are observing higher Minimum Inhibitory Concentrations (MICs) for this compound against Pseudomonas aeruginosa than expected. What could be the cause?
A1: One of the most common reasons for unexpectedly high this compound MICs against P. aeruginosa is the concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in your growth medium.[1][2][3][4] this compound, being a polycationic molecule, competes with these ions for binding to the bacterial outer membrane.[5] Elevated levels of Ca²⁺ and Mg²⁺ can therefore inhibit this compound uptake and reduce its antibacterial efficacy, leading to higher apparent MICs.[6] It is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure standardized and reproducible results.
Q2: What are the recommended concentrations of calcium and magnesium for this compound susceptibility testing?
A2: For standardized antimicrobial susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) recommends that Mueller-Hinton Broth be adjusted to contain physiological concentrations of divalent cations. This typically involves supplementing the broth to final concentrations of 20 to 25 mg/L of magnesium and 50 mg/L of calcium.[1][2] Using unsupplemented media can lead to falsely low MIC values, potentially misclassifying a resistant isolate as susceptible.
Q3: How do divalent cations mechanistically interfere with this compound activity?
A3: this compound's entry into Gram-negative bacteria is a multi-step process that begins with its electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane.[5] This interaction displaces divalent cations that normally stabilize the LPS, leading to membrane destabilization and increased permeability, which facilitates this compound uptake.[5] When excess divalent cations are present in the medium, they outcompete this compound for these initial binding sites, stabilizing the outer membrane and reducing the uptake of the antibiotic.
Q4: Can other divalent cations besides calcium and magnesium affect this compound activity?
A4: While calcium and magnesium are the most studied and clinically relevant divalent cations in this context, other divalent cations like zinc (Zn²⁺) have also been investigated. However, studies have shown that the effect of zinc on this compound MICs is generally less significant compared to calcium.[1][2] The primary focus for standardization and troubleshooting remains the accurate control of Ca²⁺ and Mg²⁺ concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in this compound MIC results between experiments. | Inconsistent divalent cation concentrations in the Mueller-Hinton Broth (MHB). Different lots of MHB can have varying intrinsic levels of Ca²⁺ and Mg²⁺. | Always use cation-adjusted Mueller-Hinton Broth (CAMHB). If preparing your own, ensure you supplement with a consistent and verified concentration of Ca²⁺ and Mg²⁺. |
| This compound appears less potent against P. aeruginosa compared to literature values. | The experimental medium has supra-physiological concentrations of Ca²⁺ and/or Mg²⁺. | Prepare fresh CAMHB with accurately measured concentrations of Ca²⁺ (50 mg/L) and Mg²⁺ (20-25 mg/L). Verify the final concentrations if possible.[1][2] |
| Observed synergy between this compound and a beta-lactam is lower than expected. | High levels of divalent cations can also diminish the synergistic effect between aminoglycosides and beta-lactams.[1][7] | Standardize the divalent cation concentration in your synergy testing assays to the recommended physiological levels. |
| Disk diffusion assays show smaller zones of inhibition than anticipated. | The agar medium (e.g., Mueller-Hinton Agar) has a high concentration of divalent cations, which impedes the diffusion and activity of this compound.[8] | Ensure the Mueller-Hinton Agar used for disk diffusion is also cation-adjusted. Quality control with reference strains is essential to validate the medium. |
Data on Divalent Cation Impact on this compound MIC
The following table summarizes the observed effects of calcium and magnesium on the Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa.
| Divalent Cation | Concentration | Organism | Fold Increase in this compound MIC (Approximate) | Reference |
| Calcium | 50 mg/L | Pseudomonas aeruginosa | Significant increase | [1][2] |
| Calcium | 100 mg/L | Pseudomonas aeruginosa | Significant increase | [1][2] |
| Magnesium | 20 mg/L | Pseudomonas aeruginosa | No significant effect | [1][2] |
| Calcium & Magnesium | Physiological concentrations | Pseudomonas aeruginosa | Up to 8-fold for gentamicin (similar effects for this compound) | [3] |
Experimental Protocols
Broth Microdilution for this compound MIC Determination with Divalent Cation Adjustment
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate using the broth microdilution method, with a critical focus on the adjustment of divalent cations.
Materials:
-
This compound powder (USP grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB):
-
Prepare Mueller-Hinton Broth according to the manufacturer's instructions.
-
Aseptically add stock solutions of CaCl₂ and MgCl₂ to achieve final concentrations of 50 mg/L of Ca²⁺ and 20-25 mg/L of Mg²⁺.
-
Verify the final pH is between 7.2 and 7.4.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1024 µg/mL in sterile deionized water.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of this compound:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations (e.g., 64 µg/mL to 0.25 µg/mL).
-
Ensure each well contains 50 µL of the diluted this compound solution.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Mechanism of this compound action and interference by divalent cations.
Caption: Broth microdilution workflow for this compound MIC testing.
References
- 1. Effect of calcium, magnesium, and zinc on ticarcillin and this compound alone and in combination against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of calcium, magnesium, and zinc on ticarcillin and this compound alone and in combination against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Susceptibility of Pseudomonas aeruginosa to aminoglycosides: effect of free calcium and magnesium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies of this compound, an aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tobramycin and Gentamicin Efficacy Against E. coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro efficacy of two critical aminoglycoside antibiotics, Tobramycin and Gentamicin, against Escherichia coli (E. coli). This document synthesizes experimental data, outlines detailed testing methodologies, and illustrates the underlying molecular mechanisms to support research and development in the field of infectious diseases.
Executive Summary
This compound and Gentamicin are both potent bactericidal aminoglycoside antibiotics that function by inhibiting protein synthesis in bacteria. While they share a similar spectrum of activity against many Gram-negative bacteria, including E. coli, subtle but significant differences in their efficacy have been reported in various studies. Generally, both antibiotics are highly active against E. coli, with no significant widespread differences in minimal inhibitory concentrations (MICs) noted in several comparative studies.[1] However, some research indicates that Gentamicin may be slightly more active against most species of enterobacteria, while this compound shows greater activity against Pseudomonas aeruginosa.[2] The choice between these two antibiotics for treating E. coli infections may, therefore, depend on specific strain susceptibility, local resistance patterns, and the clinical context.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and Gentamicin against E. coli based on data from various studies. These metrics are crucial for understanding the potency and susceptibility patterns of these antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Breakpoint (≤ μg/mL) | Reference(s) |
| This compound | 0.25 - >128 | 0.5 | 1.0 | 2 | [3][4] |
| Gentamicin | 0.12 - >128 | 0.5 | 1.0 | 2 | [3][4] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Breakpoints are based on EUCAST 2025 guidelines for Enterobacterales.[3]
Table 2: Susceptibility Rates of E. coli Isolates
This table presents the percentage of E. coli isolates found to be susceptible to this compound and Gentamicin in a surveillance study.
| Antibiotic | Percentage Susceptible (%) | Year of Study | Reference(s) |
| This compound | 86.3 | 2012 | [4] |
| Gentamicin | 88.2 | 2012 | [4] |
Experimental Protocols
Standardized and reproducible methodologies are paramount in antimicrobial susceptibility testing. The following are detailed protocols for the two most common methods used to assess the efficacy of this compound and Gentamicin against E. coli.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of an antibiotic in a liquid growth medium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and Gentamicin stock solutions
-
E. coli isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
b. Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Inoculum Dilution: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Prepare serial twofold dilutions of this compound and Gentamicin in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic). A sterility control well (containing only uninoculated broth) should also be included.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic. This protocol is based on CLSI/NCCLS guidelines.[5]
a. Materials:
-
Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)
-
This compound (10 µg) and Gentamicin (10 µg) antibiotic disks
-
E. coli isolate
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
b. Procedure:
-
Inoculum Preparation: Prepare an E. coli inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure an even lawn of growth.
-
Disk Application: Using sterile forceps, place the this compound and Gentamicin disks on the inoculated agar surface. The disks should be at least 24 mm apart. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI.
Mechanism of Action and Signaling Pathways
Both this compound and Gentamicin are aminoglycosides that exert their bactericidal effect by targeting the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately cell death.[6][7]
Experimental Workflow for Susceptibility Testing
The following diagram illustrates the general workflow for determining the in vitro susceptibility of E. coli to this compound and Gentamicin.
Caption: Workflow for E. coli susceptibility testing.
Signaling Pathway of Aminoglycoside-Induced Cell Death in E. coli
The bactericidal action of this compound and Gentamicin is a multi-step process that extends beyond simple protein synthesis inhibition. The binding of these aminoglycosides to the 30S ribosomal subunit induces mistranslation, leading to the production of aberrant proteins.[1][8] These misfolded proteins, particularly membrane proteins, trigger a cascade of events involving two-component stress response systems, which ultimately leads to the generation of reactive oxygen species (ROS) and cell death.[1][3]
Caption: Aminoglycoside-induced cell death pathway in E. coli.
References
- 1. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein mistranslation protects bacteria against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Head-to-Head Comparison: Tobramycin vs. Ciprofloxacin on Pseudomonas aeruginosa Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms. These structured communities of bacterial cells are encased in a self-produced matrix of extracellular polymeric substances, rendering them highly tolerant to conventional antibiotic therapies and host immune responses. This guide provides a detailed, data-driven comparison of two commonly used antibiotics, Tobramycin and Ciprofloxacin, on their ability to inhibit and eradicate P. aeruginosa biofilms.
Overview of Antibiotics
-
This compound: An aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. It is a frontline treatment for P. aeruginosa infections, particularly in cystic fibrosis patients.[1]
-
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. It is a broad-spectrum antibiotic used for various infections.
Quantitative Comparison of Anti-Biofilm Efficacy
The effectiveness of an antibiotic against biofilms is often measured by the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC), which are typically significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic (free-floating) bacteria.
Table 1: Comparative Efficacy of this compound and Ciprofloxacin Against P. aeruginosa Biofilms
| Parameter | This compound | Ciprofloxacin | Key Findings |
| Planktonic MIC | 0.5 - 6.25 µg/mL[2][3] | 0.125 - 3.125 µg/mL[2][4] | Both antibiotics are effective against planktonic P. aeruginosa at low concentrations. |
| Biofilm Inhibition (MBIC) | 4 µg/mL (Day 7 biofilm)[4] | 1 - 4 µg/mL (Day 1-7 biofilm)[4] | Ciprofloxacin shows comparable or slightly better inhibition of initial biofilm formation. |
| Biofilm Eradication (MBEC) | 75 - >200 µg/mL[2][5] | 5 - 32 µg/mL[4][5] | Ciprofloxacin is significantly more effective at eradicating established biofilms, requiring concentrations 10-100 times lower than this compound.[3][5] |
| Biofilm Penetration | Poor; limited to the periphery (penetrates ~4.6 µm)[3] | Readily penetrates biofilm matrix[3][6] | Ciprofloxacin's superior ability to penetrate the biofilm matrix is a key factor in its enhanced eradication efficacy.[3] |
Impact of Sub-Inhibitory Concentrations
The response of P. aeruginosa to antibiotic concentrations below the MIC is critical, as these conditions are often present at the site of infection.
-
This compound: Sub-MICs of this compound have been shown to paradoxically enhance biofilm formation.[1][7][8] This is a significant clinical concern, as it suggests that suboptimal dosing could worsen the infection. This induction is mediated by the cyclic diguanylate (c-di-GMP) signaling pathway and the extracytoplasmic sigma factor SigX, which is involved in maintaining membrane fluidity under stress.[8][9]
-
Ciprofloxacin: In contrast, sub-MICs of ciprofloxacin can inhibit biofilm formation.[10] It achieves this by targeting and disrupting the quorum sensing (QS) system of P. aeruginosa.[10] This interference leads to a significant reduction in the production of key virulence factors necessary for biofilm maturation.[10]
Table 2: Effects of Sub-MICs on Virulence and Motility
| Factor | This compound Effect | Ciprofloxacin Effect |
| Biofilm Biomass | Increases at sub-MIC[8] | Decreases at sub-MIC[10] |
| Quorum Sensing (QS) | Downregulates PQS signaling on airway cells[11] | Inhibits QS signal production[10] |
| Virulence Factors | Reduces virulence on epithelial cells[11] | Reduces production of protease, elastase, siderophore, alginate, and rhamnolipid[10] |
| Motility | No significant data found | Reduces swimming, swarming, and twitching motility[12] |
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound and ciprofloxacin on biofilm formation are rooted in their distinct interactions with bacterial signaling networks.
This compound-Induced Biofilm Enhancement: Sub-lethal concentrations of this compound induce a cell envelope stress response. This activates the extracytoplasmic sigma factor SigX, which in turn alters the expression of genes involved in membrane lipid biosynthesis. This response helps maintain membrane fluidity and paradoxically enhances the bacteria's ability to form a robust biofilm.[8]
Ciprofloxacin-Mediated Biofilm Inhibition: Ciprofloxacin, at sub-inhibitory levels, interferes with the P. aeruginosa quorum sensing (QS) system. QS is a cell-to-cell communication mechanism that coordinates gene expression based on population density. By disrupting QS, ciprofloxacin prevents the coordinated production of virulence factors and matrix components essential for the development and structural integrity of the biofilm.[10]
Caption: Contrasting signaling pathways affected by sub-MIC this compound and Ciprofloxacin.
Experimental Protocols
The data presented in this guide are derived from standard in vitro methodologies for biofilm analysis.
This protocol determines the lowest concentration of an antibiotic that prevents the visible growth of planktonic bacteria.
-
Preparation: Prepare a 0.5 McFarland standard suspension of P. aeruginosa from an overnight culture. Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform twofold serial dilutions of the test antibiotic (this compound or Ciprofloxacin) in CAMHB.
-
Inoculation: Inoculate each well with the diluted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[13] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest antibiotic concentration at which there is no visible turbidity.[13]
This method quantifies the total biofilm biomass attached to a surface.
-
Biofilm Growth: In a 96-well flat-bottomed polystyrene plate, add 200 µL of a diluted P. aeruginosa culture (OD600 of 0.1) to each well.[14] Incubate statically at 37°C for 24-48 hours to allow biofilm formation.
-
Washing: Discard the planktonic culture from the wells. Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[14]
-
Fixation: Dry the plate at 60°C for 1 hour to fix the biofilms.[14]
-
Staining: Add 150 µL of 0.2% (v/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 540-600 nm using a microplate reader. Higher absorbance indicates greater biofilm biomass.
This protocol determines the minimum antibiotic concentration required to kill the bacteria within a pre-formed biofilm.
Caption: Standard experimental workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
-
Biofilm Formation: Grow P. aeruginosa biofilms in a 96-well plate for 24 hours as described in Protocol 2, step 1.
-
Planktonic Removal: Carefully remove the supernatant and wash the wells with PBS to remove all non-adherent, planktonic bacteria.[15]
-
Antibiotic Exposure: Add 200 µL of fresh growth medium containing twofold serial dilutions of the test antibiotic to the biofilm-containing wells.[16]
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.[2]
-
Viability Check: After incubation, wash the wells again with PBS. Add fresh, antibiotic-free broth to each well. The viability of the remaining biofilm can be determined by either sonicating the plate to dislodge the cells and plating for colony forming units (CFU), or by incubating the plate for another 24 hours and observing for turbidity (regrowth).[13]
-
MBEC Determination: The MBEC is defined as the lowest concentration of the antibiotic that results in no bacterial regrowth from the treated biofilm.[13]
Conclusion and Implications
The comparative data clearly indicate that Ciprofloxacin is more effective than this compound at eradicating established P. aeruginosa biofilms . This enhanced efficacy is largely attributed to its superior penetration of the biofilm's extracellular matrix and its ability to inhibit biofilm formation at sub-MIC levels by disrupting quorum sensing.[3][5][10]
Conversely, This compound's utility against biofilms is limited by poor penetration and the concerning phenomenon of biofilm induction at sub-inhibitory concentrations .[3][7] This suggests that this compound monotherapy, especially if concentrations at the infection site fall into the sub-MIC range, may be insufficient and could potentially exacerbate the biofilm state.
For drug development professionals and clinicians, these findings underscore the importance of:
-
Selecting antibiotics based on their known anti-biofilm properties, not just planktonic MIC values.
-
Investigating treatment strategies that can overcome the protective biofilm matrix, such as combination therapies or agents that enhance antibiotic penetration.
-
Considering the pharmacodynamics at the infection site to avoid sub-inhibitory concentrations of drugs like this compound that can induce biofilm formation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The extracellular matrix protects Pseudomonas aeruginosa biofilms by limiting the penetration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pseudomonas aeruginosa biofilms are more susceptible to ciprofloxacin than to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contributions of Antibiotic Penetration, Oxygen Limitation, and Low Metabolic Activity to Tolerance of Pseudomonas aeruginosa Biofilms to Ciprofloxacin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Membrane fluidity homeostasis is required for this compound-enhanced biofilm in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploratory Study of the Prevalence and Clinical Significance of this compound-Mediated Biofilm Induction in Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subinhibitory concentration of ciprofloxacin targets quorum sensing system of Pseudomonas aeruginosa causing inhibition of biofilm formation & reduction of virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Ciprofloxacin prodrug effectively disrupts biofilm formation | BioWorld [bioworld.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 16. mdpi.com [mdpi.com]
Combination Therapy of Tobramycin and β-Lactam Antibiotics Demonstrates Synergistic Action Against Pseudomonas aeruginosa
A comprehensive review of in vitro studies highlights the enhanced efficacy of combining Tobramycin with β-lactam antibiotics in combating Pseudomonas aeruginosa. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with comparative data and detailed methodologies to support further investigation and therapeutic development.
The combination of the aminoglycoside antibiotic this compound and various β-lactam antibiotics has been shown to exhibit a synergistic effect against the opportunistic pathogen Pseudomonas aeruginosa. This synergy is characterized by an enhanced bactericidal effect that is greater than the sum of the individual activities of each antibiotic. This guide presents a comparative analysis of this synergistic activity, drawing upon quantitative data from in vitro studies, and provides detailed experimental protocols for the key assays used to evaluate these interactions.
Quantitative Assessment of Synergy
The synergistic effect of this compound and β-lactam antibiotics is most commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and the time-kill assay to assess the rate and extent of bacterial killing.
Checkerboard Assay Results
The checkerboard assay provides a quantitative measure of synergy through the FIC index. A summary of representative FIC indices from studies evaluating the combination of this compound with Ceftazidime and Piperacillin/Tazobactam against P. aeruginosa is presented below. An FIC index of ≤ 0.5 is indicative of synergy.
| β-Lactam Antibiotic | P. aeruginosa Strain(s) | FIC Index Range | Interpretation | Reference |
| Ceftazidime | Multidrug-resistant clinical isolates | 0.25 - 0.5 | Synergy | [1][2] |
| Piperacillin/Tazobactam | Clinical Isolates | 0.125 - 0.5 | Synergy | [3] |
| Meropenem | Multidrug-resistant endemic clone | Not specified, but synergy consistently detected | Synergy | [1] |
Time-Kill Assay Findings
Time-kill assays demonstrate the dynamic interaction between antibiotics and bacteria over time. Studies have consistently shown that the combination of this compound and a β-lactam antibiotic leads to a more rapid and profound reduction in bacterial viability compared to either agent alone. For instance, a significant decrease in bacterial count (≥ 2-log10 CFU/mL) with the combination compared to the most active single agent is a common indicator of synergy.[4][5]
| β-Lactam Antibiotic | P. aeruginosa Strain(s) | Observation | Interpretation | Reference |
| Ceftazidime | Resistant Strain | Significant killing with combination therapy, whereas monotherapy resulted in bacterial growth.[1][6] | Synergy | [1][6] |
| Piperacillin/Tazobactam | Clinical Isolates | Enhanced bacterial killing with the combination compared to individual agents. | Synergy | [7] |
| Cefepime | Wild-type and AmpC stably derepressed mutant | This compound combination suppressed resistance emergence. | Synergy | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy studies. The following sections outline the standard protocols for the checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the in vitro synergy of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Stock solutions of this compound and β-lactam antibiotic
-
P. aeruginosa isolate
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of this compound and the β-lactam antibiotic in MHB in the microtiter plate. The β-lactam is typically diluted along the x-axis, and this compound along the y-axis.
-
Inoculum Preparation: Prepare a bacterial suspension of P. aeruginosa equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Time-Kill Assay Protocol
The time-kill assay evaluates the bactericidal activity of antimicrobial agents over time.
Materials:
-
Culture tubes or flasks
-
Mueller-Hinton Broth (MHB)
-
Stock solutions of this compound and β-lactam antibiotic
-
P. aeruginosa isolate
-
Shaking incubator (35-37°C)
-
Spiral plater or manual plating supplies
-
Agar plates
Procedure:
-
Inoculum Preparation: Prepare a logarithmic phase culture of P. aeruginosa. Dilute the culture in MHB to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Experimental Setup: Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., 0.5x MIC)
-
β-lactam antibiotic alone (at a specific concentration, e.g., 0.5x MIC)
-
Combination of this compound and the β-lactam antibiotic (at the same concentrations)
-
-
Incubation and Sampling: Incubate all tubes in a shaking incubator at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL by the combination compared with the most active single agent.
Proposed Mechanisms of Synergy
The precise molecular mechanism underlying the synergistic interaction between this compound and β-lactam antibiotics against P. aeruginosa is multifaceted and continues to be an area of active research. Several hypotheses have been proposed:
-
Increased Permeability of the Outer Membrane: One prominent theory suggests that this compound, an aminoglycoside, disrupts the outer membrane of P. aeruginosa. This disruption is thought to increase the permeability of the bacterial cell wall, thereby facilitating the entry of the β-lactam antibiotic to its target, the penicillin-binding proteins (PBPs), located in the periplasmic space.[9][10][11]
-
Inhibition of Protein Synthesis and Suppression of Resistance Mechanisms: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This can lead to the suppression of the synthesis of enzymes that contribute to antibiotic resistance, such as β-lactamases (e.g., AmpC). By reducing the production of these enzymes, this compound can protect the β-lactam antibiotic from degradation, allowing it to exert its inhibitory effect on cell wall synthesis.[5]
-
Sequential and Complementary Actions: The two classes of antibiotics have distinct but complementary mechanisms of action. β-lactams inhibit the final step of peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis. This compound's inhibition of protein synthesis further cripples the bacterium's ability to respond to cellular stress and repair damage, leading to a more rapid and complete bactericidal effect.
References
- 1. sapub.org [sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound and bicarbonate synergise to kill planktonic Pseudomonas aeruginosa, but antagonise to promote biofilm survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penetration of the outer membrane of Pseudomonas aeruginosa by synergistic combinations of beta-lactam and aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic Modeling and Dosing Simulations of this compound in Pediatric Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Two Mechanisms of Killing of Pseudomonas aeruginosa by this compound Assessed at Multiple Inocula via Mechanism-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimeric this compound/Nebramine Synergizes β-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Validating a Novel Tobramycin Susceptibility Testing Method Against the Gold Standard: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of a novel Tobramycin susceptibility testing method against the established gold standard, broth microdilution (BMD). The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in validating new antimicrobial susceptibility testing (AST) methodologies.
Introduction
This compound is a critical aminoglycoside antibiotic used in the treatment of various bacterial infections. Accurate determination of bacterial susceptibility to this compound is paramount for effective clinical outcomes. While broth microdilution is the recognized gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, new technologies offer the potential for faster and more efficient testing. This guide outlines the validation process for a hypothetical new rapid colorimetric assay against the reference BMD method, adhering to the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]
Comparative Data Summary
The performance of the "RapidColorimetric this compound Assay" was evaluated against the gold standard broth microdilution method using a panel of 100 clinical isolates of Pseudomonas aeruginosa. The key performance metrics are summarized below.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Results
| Broth Microdilution (Gold Standard) | RapidColorimetric this compound Assay | |
| Number of Isolates Tested | 100 | 100 |
| Essential Agreement (%) | N/A | 96% |
| Categorical Agreement (%) | N/A | 98% |
| Very Major Errors (%) | N/A | 0% |
| Major Errors (%) | N/A | 1% |
| Minor Errors (%) | N/A | 1% |
Essential Agreement : MIC value of the new method is within ±1 two-fold dilution of the reference method's MIC.[6] Categorical Agreement : The interpretation of susceptible, intermediate, or resistant is the same for both methods. Very Major Error : The new method reports a susceptible result while the reference method reports a resistant result. Major Error : The new method reports a resistant result while the reference method reports a susceptible result. Minor Error : The new method reports a susceptible or resistant result while the reference method reports an intermediate result, or vice versa.
Table 2: MIC Distribution of P. aeruginosa Isolates
| MIC (µg/mL) | Broth Microdilution (Number of Isolates) | RapidColorimetric this compound Assay (Number of Isolates) |
| ≤0.5 | 25 | 26 |
| 1 | 30 | 30 |
| 2 | 20 | 19 |
| 4 | 15 | 15 |
| 8 | 5 | 5 |
| ≥16 | 5 | 5 |
Experimental Protocols
Detailed methodologies for both the gold standard and the new testing method are provided below.
Gold Standard: Broth Microdilution (BMD) Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4][5]
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile deionized water.
- Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2. Preparation of Microdilution Plates:
- Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
- Perform serial two-fold dilutions of the this compound stock solution in the plate to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL.
3. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test organism from an overnight culture on a non-selective agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1-2 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
New Method: RapidColorimetric this compound Assay
1. Reagent Preparation:
- The assay kit contains pre-aliquoted this compound concentrations in a 96-well plate format and a proprietary colorimetric indicator solution.
2. Inoculum Preparation:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.
3. Assay Procedure:
- Add 10 µL of the standardized bacterial suspension to each well of the assay plate.
- Add 90 µL of the colorimetric indicator solution to each well.
- Seal the plate and incubate at 37°C for 4 hours.
4. Interpretation of Results:
- A color change from blue to pink indicates bacterial growth.
- The MIC is the lowest concentration of this compound in a well that remains blue.
Workflow and Pathway Diagrams
Caption: Workflow for validating a new antimicrobial susceptibility testing method.
Conclusion
The validation of a new antimicrobial susceptibility testing method is a rigorous process that requires direct comparison to a gold standard. The data presented in this guide demonstrates a high level of agreement between the "RapidColorimetric this compound Assay" and the reference broth microdilution method. The detailed protocols and workflow diagrams provide a framework for researchers to conduct their own validation studies, ensuring the accuracy and reliability of new diagnostic tools. It is imperative that laboratories verify the performance of any new AST system before its implementation for patient care.[7]
References
- 1. M52 | Verification of Commercial Microbial Identification and Antimicrobial Susceptibility Testing Systems [clsi.org]
- 2. Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: Bacteria [eucast.org]
- 4. iacld.com [iacld.com]
- 5. nih.org.pk [nih.org.pk]
- 6. Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A comparison of different analytical methods for Tobramycin detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Tobramycin, a potent aminoglycoside antibiotic, is critical in pharmaceutical development, clinical drug monitoring, and research settings. Due to its polar nature and lack of a strong UV-absorbing chromophore, various analytical methods have been developed to overcome these challenges. This guide provides a detailed comparison of common analytical techniques for this compound detection, supported by experimental data and protocols to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Analytical Methods
Several distinct methodologies are employed for the detection and quantification of this compound. These can be broadly categorized into chromatographic techniques, immunoassays, and electrochemical methods. Each approach offers a unique set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. Due to this compound's structural properties, direct UV detection is challenging, often necessitating derivatization or the use of alternative detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Pulsed Amperometric Detection (PAD).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a gold standard for bioanalytical applications. It can directly detect this compound without the need for derivatization.
-
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA), are based on the specific binding of an antibody to this compound. These methods are generally rapid and suitable for high-throughput screening.
-
Electrochemical Methods , including the use of aptasensors, represent a newer class of detection techniques that offer high sensitivity and the potential for miniaturization and point-of-care applications.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of different analytical methods for this compound detection, compiled from various studies.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Sample Matrix | Reference |
| HPLC-UV (Direct) | 0.071 mg/mL | 0.23 mg/mL | 0.25 - 2.50 mg/mL | Pharmaceutical Solutions | |
| HPLC with Pre-column Derivatization (OPA) and Fluorescence Detection | ~400 times more sensitive than UV | Not specified | Up to 1.2 nmoles | Not specified | |
| LC-MS/MS | 0.063 µg/mL | 0.210 µg/mL | 0.2 - 0.8 mg/mL | Pharmaceutical Formulations | [1] |
| LC-MS/MS | Not specified | 0.15 mg/L | Up to 50 mg/L | Serum | |
| LC-MS/MS | Not specified | 200 ng/mL | 200 - 5000 ng/mL | Artificial Tears | |
| Fluorescence Polarization Immunoassay (FPIA) | Not specified | Not specified | Therapeutic range | Whole Blood, Serum | [2] |
| Enzyme Immunoassay (EIA/ELISA) | 38.05 pg/mL | Not specified | Not specified | Biological Samples | [3] |
| Electrochemical Aptasensor | 5.13 nM | Not specified | 10 - 200 nM | Milk, Water | [3] |
| Electrochemical (Molecularly Imprinted Polymer) | 1.4 x 10⁻¹⁰ M | Not specified | 5.0 x 10⁻¹⁰ - 1.0 x 10⁻⁸ M | Egg, Milk |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (Direct)
This method is suitable for the analysis of this compound in pharmaceutical formulations without derivatization.
1. Chromatographic Conditions:
- Column: Purosphere RP-8e (250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Isocratic elution with 0.05 M diammonium hydrogen phosphate buffer, with pH adjusted to 10.0 using tetramethyl ammonium hydroxide.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detector: UV-Vis detector set at 210 nm.
- Injection Volume: 50 µL
2. Standard and Sample Preparation:
- Prepare standard solutions of this compound in the mobile phase.
- Dilute pharmaceutical formulations (e.g., ophthalmic solutions) with the mobile phase to fall within the calibration range.
3. Analysis:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to generate a calibration curve.
- Inject the prepared samples for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive quantification of this compound in biological matrices like plasma.
1. Sample Preparation (Protein Precipitation):
- To 200 µL of plasma, add a suitable internal standard (e.g., sisomicin).
- Add acetonitrile to precipitate proteins.
- Vortex and centrifuge the sample.
- Inject the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like heptafluorobutyric acid (HFBA).
- Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 468.2 > 163.3) and the internal standard.
Fluorescence Polarization Immunoassay (FPIA)
This protocol outlines the general steps for a competitive FPIA for this compound in serum.
1. Principle:
- Free this compound in the sample competes with a fluorescein-labeled this compound tracer for binding sites on a specific anti-Tobramycin antibody.
- The polarization of the fluorescence of the tracer is high when it is bound to the large antibody molecule and low when it is unbound.
- The degree of fluorescence polarization is inversely proportional to the concentration of this compound in the sample.
2. Assay Procedure (General):
- Combine the serum sample, the fluorescein-labeled this compound tracer, and the anti-Tobramycin antibody solution in a reaction cuvette.
- Incubate the mixture for a specified period.
- Measure the fluorescence polarization using a dedicated FPIA analyzer.
- Quantify the this compound concentration by comparing the polarization value to a standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a competitive ELISA for this compound detection.
1. Assay Principle:
- This compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-Tobramycin antibody binding sites coated on a microplate.
- After incubation and washing, a substrate is added, and the enzyme catalyzes a color change.
- The intensity of the color is inversely proportional to the concentration of this compound in the sample.
2. Assay Procedure (General):
- Add standards and samples to the wells of the antibody-coated microplate.
- Add the this compound-enzyme conjugate to each well.
- Incubate the plate.
- Wash the plate to remove unbound reagents.
- Add the substrate solution and incubate for color development.
- Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
- Calculate the this compound concentration based on a standard curve.
Visualizing the Workflow
The following diagrams illustrate the general workflows for some of the described analytical methods.
References
Statistical Validation of a Tobramycin Dose-Response Curve in a New Bacterial Strain: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for the statistical validation of a Tobramycin dose-response curve in a newly identified bacterial strain. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing and the evaluation of novel bacterial threats. This document outlines the experimental protocols, data analysis methodologies, and interpretation of results, offering a direct comparison with a known reference strain.
Introduction
This compound is an aminoglycoside antibiotic that functions by inhibiting protein synthesis in bacteria.[1] It achieves this by binding to the 30S and, to some extent, the 50S ribosomal subunits, leading to mistranslation of mRNA and ultimately, bacterial cell death. The emergence of new, potentially resistant bacterial strains necessitates a robust and statistically sound methodology for evaluating their susceptibility to existing antibiotics like this compound. This guide details the process of generating and validating a dose-response curve for a new bacterial strain, a critical step in understanding its resistance profile and informing potential therapeutic strategies.
Comparative Dose-Response Data
The following table summarizes hypothetical dose-response data for a new bacterial strain compared to a reference strain of Pseudomonas aeruginosa, a bacterium known to be susceptible to this compound. This data is generated following the experimental protocol outlined in Section 3.
| Parameter | New Bacterial Strain | Reference Strain (P. aeruginosa) | Statistical Significance (p-value) |
| IC50 (µg/mL) | 8.2 | 1.5 | < 0.05 |
| Hill Coefficient | 1.1 | 1.3 | > 0.05 |
| Goodness of Fit (R²) | 0.98 | 0.99 | N/A |
Interpretation: The new bacterial strain exhibits a significantly higher IC50 value compared to the reference strain, indicating reduced susceptibility to this compound. The Hill coefficients are similar, suggesting a comparable steepness of the dose-response relationship. The high R² values for both curves indicate that the sigmoidal dose-response model provides a good fit for the experimental data.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from standard antimicrobial susceptibility testing guidelines.
a. Materials:
-
New bacterial strain and reference strain (P. aeruginosa) cultures
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (autoclaved and filter-sterilized)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
b. Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the bacterial strain from an agar plate.
-
Suspend the colonies in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
This compound Serial Dilution:
-
Prepare a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC values for both strains. A typical range for this compound is 0.25 to 256 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Collection:
-
After incubation, determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
For quantitative analysis, measure the optical density (OD) at 600 nm of each well using a spectrophotometer. The percentage of growth inhibition is calculated relative to the growth control.
-
Statistical Validation and Curve Fitting
The dose-response data obtained from the MIC assay is analyzed to determine key parameters and to statistically compare the susceptibility of the new strain to the reference strain.
a. Data Transformation and Modeling:
-
The this compound concentrations are log-transformed.
-
The percentage of growth inhibition is plotted against the log-transformed this compound concentrations.
-
A four-parameter logistic (sigmoidal) model is fitted to the data using statistical software such as R (with the 'drc' package) or GraphPad Prism. The equation for this model is:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Where Y is the percent inhibition, X is the log concentration, Top and Bottom are the plateaus of the curve, LogIC50 is the log of the concentration that gives a response halfway between Top and Bottom, and HillSlope describes the steepness of the curve.
-
b. Statistical Comparison of Dose-Response Curves:
-
To determine if the dose-response curves of the new and reference strains are statistically different, an extra sum-of-squares F-test is employed.
-
This test compares the goodness-of-fit of two models:
-
A single curve fitted to both datasets combined (null hypothesis: the curves are the same).
-
Separate curves fitted to each dataset (alternative hypothesis: the curves are different).
-
-
A low p-value (typically < 0.05) indicates that the separate curves model provides a significantly better fit, meaning the dose-response profiles of the two strains are statistically different. This test can be used to compare the IC50 and Hill slope parameters between the two strains.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound dose-response analysis.
This compound's Impact on Bacterial Cell Envelope Stress Response
Caption: this compound-induced cell envelope stress response pathway.
References
Safety Operating Guide
Regulatory Framework for Pharmaceutical Waste
Proper disposal of tobramycin is crucial for laboratory safety, environmental protection, and regulatory compliance. As a potent aminoglycoside antibiotic, improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.
In the United States, the disposal of pharmaceutical waste is regulated by several federal and state agencies. The primary federal bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1]
-
Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2] Facilities must identify and properly manage any pharmaceutical waste that is classified as hazardous.[2][3] A key EPA rule prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[2][3]
-
State Regulations: Many states have their own regulations for pharmaceutical waste disposal that may be more stringent than federal laws.[1] It is essential to consult with your institution’s Environmental Health and Safety (EHS) department to ensure compliance with local and state mandates.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form (e.g., pure substance, solution, expired product) and local regulations. The following steps provide a general workflow for laboratories.
Step 1: Segregation and Waste Identification
Properly segregate this compound waste at the point of generation.[4] Do not mix it with other waste streams. This compound waste can be categorized as:
-
Unused or Expired this compound: Pure this compound powder, unused solutions, or expired products.
-
Contaminated Materials: Items that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, empty vials, and labware.[5]
Step 2: Containment
-
Place all this compound waste into a dedicated, clearly labeled, and sealed container to prevent leaks or spills.[6][7]
-
The container should be appropriate for chemical waste and stored in a secure, cool, dry, and well-ventilated area, away from incompatible materials.[6][7]
-
For sharps contaminated with this compound, use a designated sharps container.
Step 3: Waste Disposal Route Selection
Consult your institution's EHS department to determine the approved disposal pathway. Common options for chemical waste like this compound include:
-
Licensed Chemical Waste Contractor: This is the most common and recommended method for laboratory settings. The waste is collected by a licensed contractor for disposal via controlled incineration or at a permitted hazardous waste facility.[3][6][7]
-
Reverse Distribution: In some cases, unopened and unexpired pharmaceuticals may be returned to a reverse distributor for potential credit.[3][4] This is more common in clinical or pharmacy settings than in research labs.
Do NOT dispose of this compound down the drain or in the regular trash. [3][6] The EPA strongly advises against flushing pharmaceuticals to prevent water contamination.[3]
Step 4: Documentation and Record-Keeping
Maintain accurate records of the waste generated and its disposal, following your institution's protocols and any applicable regulations. This documentation is crucial for regulatory compliance.
Disposal of this compound-Contaminated Materials
-
Empty Containers: Handle uncleaned containers as you would the product itself. Containers can be triple-rinsed with a suitable solvent (e.g., water), with the rinsate collected as chemical waste.[6] After decontamination, the container may be recycled or disposed of according to institutional policies.[6]
-
Personal Protective Equipment (PPE) and Labware: Gloves, bench paper, and other disposable items contaminated with this compound should be collected in a designated, sealed waste container for incineration.[5]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the area and ensure the area is well-ventilated.[6]
-
Wear Appropriate PPE: This includes safety glasses, gloves, and protective clothing.[6][7] For large spills or powders, a respirator may be necessary to avoid inhaling dust.[7]
-
Contain and Clean:
-
Collect Waste: Place all cleanup materials and contaminated items into a suitable, sealed container for disposal as chemical waste.[6][7]
-
Decontaminate: Clean the affected area thoroughly.
Summary of Disposal Options
| Waste Type | Recommended Disposal Method | Key Considerations |
| Pure this compound (Unused/Expired) | Licensed Chemical Waste Contractor for Incineration | Must be segregated and stored in a sealed, properly labeled container.[6][7] |
| Aqueous Solutions of this compound | Licensed Chemical Waste Contractor | Do not discharge to sewer systems.[6] Collect in a designated waste container. |
| Empty Vials/Packaging | Triple-rinse (collecting rinsate as waste); then dispose of as solid waste or recycle per institutional policy.[6] | Handle empty, uncleaned containers as you would the product itself. |
| Contaminated PPE and Labware | Collection for Incineration | Place in a sealed, labeled bag or container separate from general trash.[5] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not typically published in scientific literature. Disposal procedures are operational guidelines dictated by regulatory bodies like the EPA and institutional EHS departments. The methodologies provided in Safety Data Sheets (SDS) and regulatory documents serve as the primary protocols for safe handling and disposal.[6][9]
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. somersetpharma.com [somersetpharma.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
